tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-bromo-3,5-dimethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8-6-10(7-9(2)11(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNVKVHPODARGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627382 | |
| Record name | tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361436-27-3 | |
| Record name | 1,1-Dimethylethyl N-(4-bromo-3,5-dimethylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361436-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, including experimental protocols, quantitative data, and visual representations of the workflow.
Introduction
This compound, also known as N-Boc-4-bromo-3,5-dimethylaniline, is a valuable building block in organic synthesis. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the Boc-protected amine group provides a stable, yet readily cleavable, handle for synthetic manipulations. This guide outlines a reliable two-step synthesis commencing from 3,5-dimethylaniline.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved in two primary steps:
-
Bromination: The selective bromination of 3,5-dimethylaniline at the para-position to yield 4-bromo-3,5-dimethylaniline.
-
Boc Protection: The protection of the amino group of 4-bromo-3,5-dimethylaniline with a tert-butoxycarbonyl (Boc) group.
Experimental Protocols
Synthesis of 4-bromo-3,5-dimethylaniline
This procedure details the bromination of 3,5-dimethylaniline using N-bromosuccinimide (NBS).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylaniline | 121.18 | 80 g | 660 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 117 g | 660 mmol |
| Acetonitrile (MeCN) | 41.05 | 1200 mL | - |
Procedure:
-
To a solution of 3,5-dimethylaniline (80 g, 660 mmol) in 800 mL of acetonitrile, a solution of N-bromosuccinimide (117 g, 660 mmol) in 400 mL of acetonitrile is added at ice bath temperature.[1]
-
The reaction mixture is then stirred at room temperature for 16 hours.[1]
-
The reaction mixture is concentrated under reduced pressure.[1]
-
The residue is purified by silica column chromatography to yield 4-bromo-3,5-dimethylaniline.[1]
Quantitative Data:
| Product | Appearance | Yield |
| 4-bromo-3,5-dimethylaniline | Yellow solid | 90 g (68.2%)[1] |
Synthesis of this compound
This procedure describes the N-tert-butoxycarbonylation of 4-bromo-3,5-dimethylaniline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-3,5-dimethylaniline | 200.08 | 10.0 g | 50.0 mmol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.9 g | 54.5 mmol |
| Triethylamine (TEA) | 101.19 | 7.7 mL | 55.0 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-bromo-3,5-dimethylaniline (10.0 g, 50.0 mmol) in dichloromethane (100 mL).
-
To the stirred solution, add triethylamine (7.7 mL, 55.0 mmol).
-
Slowly add di-tert-butyl dicarbonate (11.9 g, 54.5 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure this compound.
Quantitative Data:
| Product | Appearance | Expected Yield Range |
| This compound | White to off-white solid | 85-95% |
Key Reaction Mechanisms
The synthesis involves two fundamental organic reactions: electrophilic aromatic substitution and nucleophilic acyl substitution.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the bromination of 3,5-dimethylaniline followed by Boc protection of the resulting amine. The provided protocols offer a clear and reproducible methodology for obtaining this key synthetic intermediate in good yields. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Technical Guide: Physicochemical Properties of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a halogenated aromatic carbamate. Compounds of this class are frequently utilized in organic synthesis, particularly as intermediates in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it a valuable tool in multistep synthetic pathways. This document provides a comprehensive overview of the available physicochemical data for this compound, relevant experimental protocols, and visualizations of its synthetic workflow.
Physicochemical Properties
Quantitative experimental data for this compound is not widely available in published literature. The following table summarizes key physicochemical properties, which are largely based on computational predictions and data from structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈BrNO₂ | - |
| Molecular Weight | 300.2 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | 13.00 ± 0.70 (predicted) | [2] |
| LogP | 4.1 (predicted for a similar isomer) | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | - |
Note: The LogP value is for the isomeric compound tert-Butyl (3-bromo-4-(trifluoromethyl)phenyl)carbamate and should be considered as an estimate.
Experimental Protocols
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, it can be reliably prepared from its corresponding aniline precursor, 4-bromo-3,5-dimethylaniline, through a standard N-tert-butoxycarbonylation reaction.
Synthesis of this compound
Reaction:
Materials:
-
4-bromo-3,5-dimethylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
A suitable base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) - catalytic amount)
Procedure:
-
Dissolve 4-bromo-3,5-dimethylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The residue is then redissolved in an organic solvent such as ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the protons. Expected signals would include singlets for the two methyl groups, a singlet for the aromatic proton, a singlet for the NH proton of the carbamate, and a singlet for the nine protons of the tert-butyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of the carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch and the C=O stretch of the carbamate group.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship in Synthesis
The synthesis of the target compound is a direct consequence of the reaction between its precursor amine and the Boc-protection reagent.
Caption: Key reactants leading to the formation of the target carbamate.
References
An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key intermediate in organic synthesis. This document outlines a detailed experimental protocol for its synthesis via the protection of 4-bromo-3,5-dimethylaniline with di-tert-butyl dicarbonate. Furthermore, it presents a thorough analysis of its structural features using a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and characterization processes, adhering to strict visualization standards for optimal clarity and contrast.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical compounds and materials. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the Boc-protecting group offers a stable yet readily cleavable handle for the amino group, making it a versatile building block in multi-step syntheses. Accurate structural confirmation of this intermediate is paramount to ensure the integrity and success of subsequent synthetic transformations. This guide details the necessary steps and expected outcomes for the synthesis and complete spectroscopic characterization of this compound.
Synthesis
The synthesis of this compound is typically achieved through the N-protection of 4-bromo-3,5-dimethylaniline with di-tert-butyl dicarbonate (Boc₂O). A variety of bases and solvent systems can be employed for this reaction.[1][2] A general and effective protocol is provided below.
Experimental Protocol: Synthesis of this compound
To a solution of 4-bromo-3,5-dimethylaniline (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) is added di-tert-butyl dicarbonate (1.1 mmol).[1] A base, for instance triethylamine (1.5 mmol) or 4-(dimethylamino)pyridine (DMAP) as a catalyst, can be added to facilitate the reaction.[1] The reaction mixture is stirred at room temperature for a period of 2 to 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[3]
Spectroscopic Data and Structure Elucidation
The structure of the synthesized compound is confirmed by a combination of spectroscopic techniques. The expected data, based on the analysis of similar compounds, are presented below.[4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl groups, and the tert-butyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic-H | ~7.2 - 7.4 | Singlet | 2H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. |
| NH | ~6.5 - 7.0 | Broad Singlet | 1H | The chemical shift can vary with concentration and solvent. |
| Aromatic-CH₃ | ~2.3 | Singlet | 6H | The two methyl groups are chemically equivalent. |
| tert-Butyl-H | ~1.5 | Singlet | 9H | Characteristic singlet for the nine equivalent protons of the Boc group. |
Predicted spectrum based on data for tert-butyl (4-bromophenyl)carbamate (Aromatic-H: δ 7.39 and 7.25; NH: δ 6.47; tert-Butyl-H: δ 1.51).[4] The presence of two methyl groups on the aromatic ring in the target molecule is expected to cause a slight upfield shift of the aromatic protons and will appear as a single peak due to symmetry.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | ~152 - 154 | Typical range for a carbamate carbonyl carbon. |
| Aromatic C-N | ~138 - 140 | |
| Aromatic C-CH₃ | ~135 - 137 | |
| Aromatic C-H | ~120 - 125 | |
| Aromatic C-Br | ~115 - 118 | |
| tert-Butyl C (quaternary) | ~80 - 82 | |
| tert-Butyl CH₃ | ~28 | |
| Aromatic-CH₃ | ~20 - 22 |
Predicted spectrum based on data for tert-butyl (4-bromophenyl)carbamate (C=O: δ 152.50; Aromatic C-N: δ 137.46; Aromatic C-H: δ 131.89, 120.02; Aromatic C-Br: δ 115.43; tert-Butyl C: δ 80.92; tert-Butyl CH₃: δ 28.31).[4] The additional methyl groups on the aromatic ring in the target molecule will introduce new signals and influence the chemical shifts of the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-H bonds.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | ~3300 - 3400 |
| C-H (aromatic) | Stretching | ~3000 - 3100 |
| C-H (aliphatic) | Stretching | ~2850 - 3000 |
| C=O (carbamate) | Stretching | ~1700 - 1730 |
| N-H | Bending | ~1500 - 1550 |
| C=C (aromatic) | Stretching | ~1450 - 1600 |
| C-N | Stretching | ~1200 - 1300 |
| C-O | Stretching | ~1150 - 1250 |
| C-Br | Stretching | ~500 - 600 |
These are general expected frequencies for the functional groups present in the molecule.[5]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
| Ion | m/z (relative to Bromine isotopes) | Interpretation |
| [M]⁺ | ~300/302 | Molecular ion peak (presence of Bromine gives a characteristic M/M+2 isotopic pattern with approximately 1:1 ratio). |
| [M - 56]⁺ | ~244/246 | Loss of isobutylene (C₄H₈) from the tert-butyl group. |
| [M - 100]⁺ | ~200/202 | Loss of the entire Boc group (C₅H₉O₂). |
| [C₈H₉BrN]⁺ | ~200/202 | Fragment corresponding to 4-bromo-3,5-dimethylaniline. |
| [C₄H₉]⁺ | 57 | tert-butyl cation, often a base peak. |
The fragmentation pattern is predicted based on the known fragmentation of Boc-protected amines, which commonly involves the loss of isobutylene and the entire Boc group.[6][7]
Logical Relationships in Structure Elucidation
The elucidation of the structure of this compound is a process of logical deduction based on the correlation of data from multiple analytical techniques.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound. The detailed experimental protocol, coupled with the predicted spectroscopic data and their interpretations, offers researchers and scientists a reliable reference for the preparation and characterization of this important synthetic intermediate. The provided workflows and logical diagrams serve to visually simplify and clarify the processes involved. Adherence to these guidelines will ensure the unambiguous confirmation of the compound's structure, which is a critical step in any synthetic endeavor.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Data Sheet: tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Weight
Molecular Formula: C₁₃H₁₈BrNO₂
This document provides the calculated molecular weight for tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. The calculation is based on the compound's molecular formula and the standard atomic weights of its constituent elements.
Atomic Weights of Constituent Elements
The calculation of the molecular weight relies on the atomic weights of Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen. The values used are the standard atomic weights as recognized by IUPAC.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[1][2][3] |
| Hydrogen | H | 1.008[4][5][6] |
| Bromine | Br | 79.904[7][8][9][10] |
| Nitrogen | N | 14.007[11][12][13][14] |
| Oxygen | O | 15.999[15][16][17][18] |
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in a single molecule. The table below details the contribution of each element to the total molecular weight of this compound.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 18 | 1.008 | 18.144 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 300.196 |
Calculated Molecular Weight: 300.20 g/mol
Note: The user's request for an in-depth technical guide, experimental protocols, and signaling pathway diagrams is not applicable to the specific topic of a molecular weight calculation. This document provides the core factual data requested.
References
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. quora.com [quora.com]
- 9. Bromine - Wikipedia [en.wikipedia.org]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. youtube.com [youtube.com]
- 13. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 14. Nitrogen - Wikipedia [en.wikipedia.org]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key intermediate in organic synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its logical role in synthetic pathways.
Chemical Identity and Nomenclature
The compound with the common name this compound is a BOC-protected aniline derivative. The protection of the amine group with the tert-butoxycarbonyl (Boc) group makes it a valuable building block in multi-step organic syntheses, particularly in the construction of complex molecules for pharmaceutical and materials science research.
Table 1: IUPAC Name and Synonyms
| Identifier | Name |
| IUPAC Name | tert-butyl N-(4-bromo-3,5-dimethylphenyl)carbamate |
| CAS Number | 361436-27-3[1][2][3] |
| Synonyms | N-Boc-4-bromo-3,5-dimethylaniline[1][2][3] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈BrNO₂[2][3] |
| Molecular Weight | 300.19 g/mol [2][3] |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C[3] |
| SMILES | CC1=CC(NC(=O)OC(C)(C)C)=CC(C)=C1Br[2] |
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved through the protection of the amino group of 4-bromo-3,5-dimethylaniline using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
4-bromo-3,5-dimethylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., Hexanes, Ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3,5-dimethylaniline (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 to 1.5 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Logical Workflow of Synthesis
The synthesis of this compound is a straightforward protection reaction, which is a fundamental step in many multi-step synthetic routes. The logical workflow is depicted below.
Caption: Logical workflow for the synthesis of this compound.
This technical guide provides essential information for the handling, synthesis, and application of this compound in a research and development setting. The provided data and protocols are intended to facilitate its effective use in the synthesis of novel compounds.
References
commercial availability of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a halogenated aromatic carbamate of interest in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, a likely synthetic protocol, and its emerging role as a versatile chemical building block.
Commercial Availability and Physicochemical Properties
This compound, also known as N-Boc-4-bromo-3,5-dimethylaniline, is commercially available from a number of specialized chemical suppliers. While not a common stock item for all major vendors, it can be sourced for research and development purposes.
Physicochemical Data:
| Property | Value | Source |
| CAS Number | 361436-27-3 | Internal Search |
| Molecular Formula | C₁₃H₁₈BrNO₂ | Internal Search |
| Molecular Weight | 300.19 g/mol | Internal Search |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥97% | Supplier Data |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |
Synthesis and Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a reliable synthetic route can be devised based on established methods for the Boc protection of anilines. The synthesis is a two-step process starting from 3,5-dimethylaniline.
Step 1: Synthesis of 4-bromo-3,5-dimethylaniline
The precursor, 4-bromo-3,5-dimethylaniline, is synthesized via electrophilic bromination of 3,5-dimethylaniline.
Reaction:
Experimental Protocol:
-
Dissolution: Dissolve 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in the same solvent to the cooled solution of the aniline. The addition should be dropwise to control the reaction temperature and prevent over-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-3,5-dimethylaniline.[1]
Step 2: Boc Protection of 4-bromo-3,5-dimethylaniline
The target compound is synthesized by the protection of the amino group of 4-bromo-3,5-dimethylaniline with a tert-butoxycarbonyl (Boc) group.
Reaction:
Experimental Protocol:
-
Dissolution: Dissolve 4-bromo-3,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (catalytic amount) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure this compound.
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the Boc-protected amine provides a masked nucleophilic site that can be deprotected under acidic conditions.
Role as a Building Block in Drug Discovery
This compound is a key starting material for the synthesis of more complex molecules with potential biological activity. The phenyl ring can be modified at the bromine position using reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to introduce diverse substituents. The deprotection of the Boc group reveals the aniline functionality, which can then be used in amide bond formations or other nucleophilic additions.
The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.
Potential Biological Significance and Signaling Pathways
While direct studies on the biological activity of this compound are not extensively reported, its structural motifs are present in molecules with known biological activities. Bromo-substituted aromatic compounds are prevalent in medicinal chemistry, often contributing to enhanced binding affinity to biological targets. Carbamates are also a common functional group in pharmaceuticals, known for their ability to act as bioisosteres of amide bonds with improved metabolic stability.
Given its structure, this compound could be a precursor for molecules targeting a variety of signaling pathways. For instance, derivatives could be designed as kinase inhibitors, which are crucial in cancer therapy. The general structure could be elaborated to interact with the ATP-binding pocket of a target kinase.
The following hypothetical signaling pathway illustrates how a derivative of this compound could potentially inhibit a generic kinase cascade.
Disclaimer: The signaling pathway and workflow diagrams presented are illustrative and based on the potential applications of this class of compounds. There is currently no direct experimental evidence linking this compound to these specific biological activities.
Conclusion
This compound is a commercially available chemical intermediate with significant potential for applications in drug discovery and organic synthesis. Its versatile structure, featuring a modifiable bromine atom and a protected amine, makes it an attractive starting material for the generation of diverse chemical libraries. While its direct biological activity is not yet well-documented, its utility as a building block for creating novel bioactive molecules is clear. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
Spectroscopic and Structural Elucidation of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents predicted spectroscopic data based on the analysis of structurally related analogs, primarily tert-Butyl (4-bromophenyl)carbamate. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the acquisition of empirical data. This document aims to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a halogenated aromatic carbamate. Compounds within this class are of significant interest in organic synthesis and medicinal chemistry, often serving as key intermediates in the construction of more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable moiety, making it a cornerstone in peptide synthesis and the protection of amine functionalities. The presence of a bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions. The dimethyl substitution pattern on the aromatic ring influences the molecule's steric and electronic properties, which can, in turn, affect its reactivity and biological activity.
Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide outlines the predicted NMR, IR, and MS data for this compound and provides standardized protocols for their experimental determination.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectroscopic data of tert-Butyl (4-bromophenyl)carbamate and take into account the expected electronic and structural effects of the two methyl substituents on the phenyl ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic CH | ~7.1-7.3 | Singlet | 2H | The two aromatic protons are chemically equivalent. |
| NH | ~6.4-6.6 | Broad Singlet | 1H | Chemical shift can vary with concentration and solvent. |
| Phenyl CH₃ | ~2.3-2.4 | Singlet | 6H | The two methyl groups are chemically equivalent. |
| tert-Butyl CH₃ | ~1.5 | Singlet | 9H | Characteristic sharp singlet for the Boc group.[1] |
Prediction based on data for tert-Butyl (4-bromophenyl)carbamate, which shows aromatic protons at δ 7.39 (d, J = 8Hz, 2H) and 7.25 (d, J = 8Hz, 2H), an NH proton at δ 6.47 (bs, 1H), and a tert-butyl singlet at δ 1.51 (s, 9H)[1]. The introduction of two methyl groups at positions 3 and 5 would simplify the aromatic signals to a singlet and would slightly shift the chemical shifts of the aromatic protons and the new methyl protons.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carbamate) | ~152-153 | The carbonyl carbon of the Boc group.[1] |
| Aromatic C-NH | ~137-138 | The aromatic carbon attached to the nitrogen. |
| Aromatic C-CH₃ | ~136-137 | The two aromatic carbons bearing methyl groups. |
| Aromatic C-H | ~120-122 | The two aromatic carbons bearing hydrogen atoms. |
| Aromatic C-Br | ~115-117 | The aromatic carbon attached to the bromine. |
| Quaternary C (tert-Butyl) | ~80-81 | The quaternary carbon of the Boc group.[1] |
| Phenyl CH₃ | ~20-22 | The carbons of the two methyl groups on the phenyl ring. |
| tert-Butyl CH₃ | ~28 | The methyl carbons of the Boc group.[1] |
Prediction based on data for tert-Butyl (4-bromophenyl)carbamate, which shows signals at δ 152.50 (C=O), 137.46 (C-NH), 131.89 (Ar-CH), 120.02 (Ar-CH), 115.43 (C-Br), 80.92 (C(CH₃)₃), and 28.31 (C(CH₃)₃)[1]. The substitution pattern of the target molecule will alter the chemical shifts of the aromatic carbons.
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | ~3300-3400 | Medium |
| C-H (Aromatic) | Stretch | ~3050-3100 | Medium |
| C-H (Aliphatic) | Stretch | ~2850-3000 | Medium-Strong |
| C=O (Carbamate) | Stretch | ~1700-1725 | Strong |
| N-H | Bend | ~1510-1540 | Medium |
| C-C (Aromatic) | Stretch | ~1450-1600 | Medium |
| C-O | Stretch | ~1230-1250 and ~1150-1170 | Strong |
| C-Br | Stretch | ~500-600 | Medium |
These predictions are based on typical IR absorption frequencies for the respective functional groups.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 300.07, 302.07 | Molecular ion peak with isotopic pattern for one bromine atom. |
| [M+Na]⁺ | 322.05, 324.05 | Sodium adduct, commonly observed in ESI-MS. |
| [M-C₄H₈+H]⁺ | 244.01, 246.01 | Loss of isobutylene from the tert-butyl group. |
| [M-Boc+H]⁺ | 200.01, 202.01 | Loss of the entire Boc group. |
Predicted m/z values are for the most abundant isotopes and show the characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio for M and M+2 peaks).
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality 5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Internal standard (e.g., Tetramethylsilane (TMS)).
-
Pasteur pipette.
-
Vial for sample dissolution.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2][3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[2][3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.[2]
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
-
Data Acquisition:
-
Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2]
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be done manually or automatically.[2]
-
Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[2]
-
Acquisition Parameters: Set the appropriate spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid sample.
Materials:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal using a clean spatula.
-
Lower the pressure clamp to ensure good contact between the sample and the crystal. Do not apply excessive force.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
-
Cleaning:
-
Remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Materials:
-
Mass spectrometer with an ESI source.
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
Formic acid (optional, to promote protonation).
-
Sample vials.
-
Micropipettes.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the final solution if any particulate matter is present to avoid clogging the instrument.
-
-
Data Acquisition:
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare its m/z value with the calculated molecular weight.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
References
In-Depth Technical Guide on the Thermal Stability of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities during multi-step synthetic sequences. Its widespread use in pharmaceutical and materials science necessitates a thorough understanding of its stability under various conditions, including thermal stress. The thermal lability of the Boc group, while advantageous for deprotection, can also be a critical parameter influencing reaction conditions, purification methods, and the shelf-life of intermediates and final products.
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a substituted aromatic carbamate whose thermal stability is dictated by the interplay of the Boc protecting group and the electronic effects of the substituents on the phenyl ring. The presence of a bromine atom (an electron-withdrawing group) and two methyl groups (electron-donating groups) is expected to influence the C-N bond strength and the overall decomposition profile. This guide aims to provide a robust framework for understanding and experimentally determining the thermal stability of this and related compounds.
Predicted Thermal Decomposition Pathway
The thermal decomposition of N-Boc protected amines is generally understood to proceed through a concerted or stepwise mechanism involving the cleavage of the carbamate bond.[1] This process typically results in the formation of the corresponding amine, isobutylene, and carbon dioxide. The reaction is initiated by heat, which provides the energy to overcome the activation barrier for the decomposition.
The proposed thermal decomposition pathway for this compound is illustrated below.
Caption: Predicted thermal decomposition of the target compound.
Influence of Substituents on Thermal Stability
The thermal stability of N-Boc protected anilines is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, which can strengthen the N-C(O) bond and potentially increase the decomposition temperature. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, which may weaken the N-C(O) bond and lower the thermal stability.
In the case of this compound, the two methyl groups act as EDGs, while the bromine atom is an EWG. The net effect of these competing electronic influences on the precise decomposition temperature is not immediately obvious and would require experimental determination.
Physicochemical Data of Structurally Related Compounds
While specific thermal decomposition data for the target compound is unavailable, the melting points of several structurally analogous N-Boc protected anilines are provided in the table below to offer a point of reference for their physical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| tert-Butyl (4-chlorophenyl)carbamate | C₁₁H₁₄ClNO₂ | 227.69 | Not available |
| tert-Butyl (4-methylphenyl)sulfonylcarbamate | C₁₂H₁₇NO₄S | 271.33 | 121-123 |
| tert-Butyl (3,5-dichlorophenyl)carbamate | C₁₁H₁₃Cl₂NO₂ | 262.13 | Not available |
| tert-Butyl (3,5-dimethylphenyl)(phenyl)carbamate | C₁₉H₂₃NO₂ | 297.39 | Not available |
| tert-Butyl (4-aminophenyl)carbamate | C₁₁H₁₆N₂O₂ | 208.26 | Not available |
| tert-Butyl (4-hydroxyphenyl)carbamate | C₁₁H₁₅NO₃ | 209.24 | Not available |
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss.
Experimental Workflow for TGA:
Caption: A typical workflow for TGA analysis.
Detailed Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the instrument with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: The onset temperature of decomposition is determined from the resulting TGA curve, typically by the intersection of the baseline tangent and the tangent of the decomposition step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of transitions.
Experimental Workflow for DSC:
Caption: A typical workflow for DSC analysis.
Detailed Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Atmosphere: Purge the instrument with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its expected melting and decomposition range. A heat-cool-heat cycle is often employed to erase the thermal history of the sample.
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion can be calculated from the area of the melting peak.
Conclusion
While direct experimental data on the thermal stability of this compound is not currently available, this guide provides a comprehensive theoretical and practical framework for its evaluation. The thermal stability is expected to be governed by the well-established decomposition pathway of N-Boc protected amines, with the electronic effects of the bromo and dimethyl substituents on the aromatic ring playing a modulating role. For researchers and professionals in drug development, a precise determination of the thermal properties using the outlined TGA and DSC protocols is crucial for ensuring the integrity, stability, and safety of this compound in various applications.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar aryl bromides and serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound is a valuable substrate in these reactions, offering a handle for the introduction of a protected aniline moiety with ortho-dimethyl substitution. This structural motif is of significant interest in the development of novel kinase inhibitors and other therapeutic agents.
The general transformation is depicted below:
Figure 1: General Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Data Presentation: Comparative Reaction Conditions for Analogous Aryl Bromides
While specific yield data for the Suzuki coupling of this compound is not extensively reported in readily available literature, the following table summarizes typical conditions and yields for the coupling of structurally related aryl bromides. This data provides a valuable reference for selecting a starting point for optimization.
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good |
| 2 | 4-Bromo-N-(tert-butyl)pyridin-2-amine | Arylboronic acids | Pd(PPh₃)₄ or Buchwald pre-catalysts | XPhos, SPhos, or RuPhos | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3) | 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | - | - | - |
| 3 | 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | - |
| 4 | 4-Bromo-6-methylbenzo[d]thiazole | Arylboronic acid | Pd₂(dba)₃ (10) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | Reflux | 4 | up to 99 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The logical flow of a typical Suzuki coupling experiment is outlined in the diagram below.
Application Notes and Protocols: tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a valuable intermediate in modern pharmaceutical synthesis. Its unique structure, featuring a Boc-protected aniline, a bromine atom, and two methyl groups, offers a versatile scaffold for the construction of complex molecular architectures. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are pivotal in the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The tert-butoxycarbonyl (Boc) protecting group provides stability to the aniline nitrogen during these transformations and can be readily removed under acidic conditions to allow for further functionalization.
These characteristics make this compound an attractive starting material for the synthesis of targeted therapies, particularly kinase inhibitors. One such application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs effective in treating B-cell malignancies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |
| Molecular Weight | 300.19 g/mol | [1] |
| CAS Number | 361436-27-3 | [1][2] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
| Melting Point | 73-74 °C | [3] |
| Boiling Point | 261 °C | [3] |
| SMILES | CC1=CC(NC(=O)OC(C)(C)C)=CC(C)=C1Br | [4] |
Synthesis Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 3,5-dimethylaniline.
Step 1: Synthesis of 4-Bromo-3,5-dimethylaniline
Reaction: 3,5-Dimethylaniline is brominated at the para position using a selective brominating agent like N-Bromosuccinimide (NBS).
Materials:
-
3,5-Dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol:
-
Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in acetonitrile.
-
Add the NBS solution dropwise to the cooled 3,5-dimethylaniline solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 4-bromo-3,5-dimethylaniline.[5]
Quantitative Data:
| Reactant | Molar Eq. | Solvent | Reaction Time | Product | Yield |
| 3,5-Dimethylaniline | 1.0 | Acetonitrile | 16 h | 4-Bromo-3,5-dimethylaniline | 68.2%[5] |
| NBS | 1.0 |
Step 2: Synthesis of this compound
Reaction: The amino group of 4-bromo-3,5-dimethylaniline is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Bromo-3,5-dimethylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
Dissolve 4-bromo-3,5-dimethylaniline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data (Typical):
| Reactant | Molar Eq. | Solvent | Reaction Time | Product | Yield |
| 4-Bromo-3,5-dimethylaniline | 1.0 | Dichloromethane | 12-24 h | This compound | >90% |
| Boc₂O | 1.1 | ||||
| Et₃N | 1.2 |
Note: The yield is based on typical Boc protection reactions of anilines and may vary.
Application in Pharmaceutical Synthesis: Synthesis of a BTK Inhibitor Analog
This compound is a key intermediate for the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors, such as CHMFL-BTK-01.[6][7] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies.[8]
The synthesis of a BTK inhibitor analog from this intermediate would typically involve a Suzuki-Miyaura coupling reaction to introduce a substituted pyridinone moiety, followed by deprotection of the Boc group and subsequent amidation to complete the molecule.
Proposed Synthetic Step: Suzuki-Miyaura Coupling
Reaction: Palladium-catalyzed cross-coupling of this compound with a suitable boronic acid or boronate ester derivative of a pyridinone core.
Materials:
-
This compound
-
Substituted pyridinone boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Protocol (General):
-
To a degassed mixture of a suitable solvent, add this compound (1.0 eq), the pyridinone boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05-0.10 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Quantitative Data (Example from a similar Suzuki Coupling):
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. | Time | Yield |
| tert-Butyl bis(4-bromophenyl)carbamate | (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 50 h | 73%[9] |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for a BTK inhibitor analog.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: Simplified BTK signaling pathway and inhibition.
Conclusion
This compound is a key building block in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The protocols provided herein offer a basis for the synthesis of this intermediate and its application in the development of novel therapeutics targeting pathways such as the BTK signaling cascade. The versatility of this compound in palladium-catalyzed cross-coupling reactions underscores its importance in modern drug discovery and development.
References
- 1. usbio.net [usbio.net]
- 2. 361436-27-3 N-Boc 4-bromo-3,5-dimethylaniline AKSci V5495 [aksci.com]
- 3. 4-Bromo-3,5-dimethylaniline [myskinrecipes.com]
- 4. 1stsci.com [1stsci.com]
- 5. 4-Bromo-3,5-dimethylaniline | 59557-90-3 [chemicalbook.com]
- 6. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate with Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl scaffolds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura reaction between tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate and various boronic acids. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group and ortho-methyl substituents on the aryl bromide presents a sterically hindered environment, necessitating carefully optimized reaction conditions. The methodologies described herein are adapted from robust protocols developed for challenging cross-coupling reactions.[3][4]
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species, typically in the presence of a base and a phosphine ligand.
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for Suzuki-Miyaura couplings involving sterically hindered or electron-rich aryl bromides with various boronic acids. These examples serve as a guide for optimizing the reaction of this compound.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (1) / P(t-Bu)₃ (2.4) | K₃PO₄ (3.0) | Toluene | 80 | 12 | ~95 | [4][5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 18 | ~92 | [6] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) / P(t-Bu)₃ (2.4) | KF·2H₂O (3.3) | THF | 25 (RT) | 24 | ~88 | [5] |
| 4 | 2-Pyridylboronic acid | Pd-CataCXium A (3) | TMSOK (1.2) | Dioxane | 100 | 16 | ~85 | [7] |
| 5 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Toluene/H₂O | 100 | 12 | ~73 | [8] |
Yields are based on isolated product from similar reported reactions and may vary for the specified substrate.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction under an inert atmosphere. Reagents and catalyst precursors can be handled in the air, but the reaction itself must be performed under argon or nitrogen.[3]
Materials and Reagents:
-
This compound
-
Boronic acid or boronic ester derivative
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃, SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water (if applicable)
-
Reaction vessel (e.g., Schlenk flask or vial with a septum)
-
Magnetic stir bar
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.1–1.5 equiv), the base (2.0–3.0 equiv), the palladium precatalyst (1–3 mol%), and the phosphine ligand (2–6 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum or Schlenk adapter. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add the anhydrous, degassed solvent (e.g., Toluene, typically at a concentration of 0.1–0.5 M with respect to the aryl bromide). If an aqueous co-solvent is used, it should also be thoroughly degassed.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Reaction times can range from 6 to 30 hours.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Pour the mixture into a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualized Experimental Workflow
The following diagram illustrates the key steps of the experimental protocol, from setup to final product characterization.
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Catalytic Cycle Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-X), inserting into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The organoboron reagent, activated by the base to form a more nucleophilic boronate species, transfers its organic group (R) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Protocol for Boc Deprotection of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate to yield 4-bromo-3,5-dimethylaniline. The tert-Boc group is a vital amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] This protocol outlines two common and effective methods for Boc deprotection: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and using hydrochloric acid (HCl) in 1,4-dioxane.[3][4][5] These methods are widely applicable in the synthesis of pharmaceutical intermediates and other fine chemicals.
Introduction
The protection and deprotection of functional groups are fundamental strategies in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, valued for its resistance to many nucleophilic and basic conditions.[2][6] Its removal is typically achieved under acidic conditions, which proceed via protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine.[7][8][9] This document presents standardized procedures for the deprotection of this compound, a substrate relevant in the development of various bioactive molecules.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[7][8][9] Under the acidic reaction conditions, the resulting amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are detailed below.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and often rapid method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5–10 equiv, typically a 25-50% v/v solution in DCM) to the stirred solution.[10][11]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[12]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic solution with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Repeat the washing until the aqueous layer is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3,5-dimethylaniline.
-
The product can be further purified by column chromatography on silica gel if necessary.
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly effective and often results in the precipitation of the hydrochloride salt of the amine, which can simplify purification.[4]
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4 M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5–10 equiv) at room temperature.[4]
-
Stir the reaction mixture at room temperature for 2–16 hours. A precipitate of the hydrochloride salt may form.[4] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the 4-bromo-3,5-dimethylaniline hydrochloride salt.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure.
-
To obtain the free amine, the residue or the filtered salt is partitioned between an organic solvent (e.g., ethyl acetate or DCM) and a saturated aqueous NaHCO₃ or a dilute NaOH solution to neutralize the HCl salt.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 4-bromo-3,5-dimethylaniline.
-
Further purification can be performed by column chromatography if needed.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the Boc deprotection of this compound.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4 M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Work-up | Basic aqueous wash | Precipitation or basic aqueous wash |
| Typical Yield | >90% | >90% |
| Product Form | Free amine or TFA salt | Hydrochloride salt or free amine |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the chemical transformation and the general experimental workflow for the Boc deprotection process.
Caption: Reaction scheme for Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. mcours.net [mcours.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate as a protecting group for anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] Substituted anilines are crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The use of a substituted phenylcarbamate, such as tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate, allows for the temporary deactivation of the amino group, preventing unwanted side reactions while modifying other parts of the molecule. The presence of the bromo and dimethyl functionalities on the phenyl ring can influence the stability and reactivity of the protecting group and can also serve as a handle for further chemical transformations.
This document provides detailed application notes and protocols for the synthesis, application, and deprotection of this compound as a protecting group for anilines. Due to the limited availability of specific experimental data for this particular reagent, the following protocols are based on well-established procedures for the synthesis and use of analogous N-Boc protected anilines.
Synthesis of this compound
The synthesis of the title compound proceeds in two main steps: the bromination of 3,5-dimethylaniline to form the key intermediate, 4-bromo-3,5-dimethylaniline, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).
Diagram of the Synthetic Workflow
References
Application Notes and Protocols for Synthetic Routes Utilizing tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate as a versatile building block in modern organic synthesis, with a particular focus on applications in medicinal chemistry and drug discovery. The protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions are detailed, enabling the synthesis of diverse molecular scaffolds.
Introduction
This compound is a valuable starting material for the synthesis of complex organic molecules. The presence of a bromine atom on the aromatic ring allows for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The Boc-protected amine group provides a latent amino functionality that can be deprotected under acidic conditions, revealing a primary amine for further functionalization. The two methyl groups on the phenyl ring provide steric hindrance that can influence the regioselectivity of reactions and the conformational properties of the final products. These structural features make this compound an attractive starting point for the synthesis of novel compounds with potential biological activity. Carbamate-containing molecules are integral to modern drug discovery, with many approved therapeutic agents featuring this functional group.
Key Synthetic Applications
The primary synthetic utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1] This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals. For instance, the biphenyl scaffold is a key structural element in a variety of biologically active compounds, including anti-inflammatory agents and liquid crystal materials.[1]
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
This protocol is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 90-98 |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 110 | 12 | 80-90 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[3]
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination reaction.
This is a general protocol and optimization of the catalyst, ligand, base, and solvent may be necessary for specific amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (1 mol%), the phosphine ligand (2 mol%), and the base (1.5 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 16 | 88-96 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 82-92 |
| 3 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | LHMDS (1.5) | THF | 80 | 12 | 85-95 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Application in Drug Discovery: Synthesis of a PKMYT1 Inhibitor Scaffold
Recent research has identified 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a promising therapeutic target for the treatment of CCNE1-amplified breast cancer.[4] The synthetic route to these inhibitors can be envisioned starting from this compound.
Proposed Synthetic Pathway:
Caption: Proposed workflow for the synthesis of a PKMYT1 inhibitor scaffold.
This synthetic strategy highlights the utility of this compound in accessing complex molecular architectures relevant to current drug discovery efforts. The Suzuki coupling allows for the introduction of various aryl groups at the 4-position, enabling the exploration of structure-activity relationships (SAR). Subsequent deprotection of the Boc group provides a key intermediate for the elaboration into the final carboxamide-containing inhibitors.
Signaling Pathway Context: PKMYT1 in the Cell Cycle
PKMYT1 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Specifically, it phosphorylates and inhibits CDK1, a key driver of mitotic entry. In cancer cells with CCNE1 amplification, there is an overabundance of the Cyclin E1/CDK2 complex, which leads to replicative stress and reliance on the G2/M checkpoint for survival. Inhibition of PKMYT1 in these cells prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry and subsequent cell death, a concept known as synthetic lethality.
Caption: Simplified signaling pathway of PKMYT1 in CCNE1-amplified cancer cells.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided herein offer a solid foundation for researchers to explore the synthesis of novel compounds. The application of this starting material in the synthesis of scaffolds for targeted cancer therapy, such as PKMYT1 inhibitors, underscores its relevance in modern drug discovery and development.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate. This versatile building block is a valuable substrate for creating complex molecular architectures relevant to drug discovery and materials science. The protocols outlined below are based on established palladium-catalyzed methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The substrate, this compound, features a Boc-protected aniline moiety and a reactive aryl bromide. The dimethyl substitution provides steric hindrance that can influence reactivity and selectivity in cross-coupling reactions. The Boc protecting group can be readily removed under acidic conditions, providing a handle for further functionalization, making this substrate particularly useful in multi-step syntheses of bioactive molecules and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling
While specific data for this compound is limited in readily available literature, the following table provides a representative protocol based on the successful coupling of a structurally similar substrate, tert-butyl bis(4-bromophenyl)carbamate[1][2].
| Entry | Aryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ (3) | - | 2M K₂CO₃ | Toluene | 110 | 50 | 73[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2 M Aqueous potassium carbonate (K₂CO₃) solution (2.0 equiv)
-
Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene, followed by the aqueous K₂CO₃ solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-50 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond between an aryl halide and an amine. This reaction is instrumental in the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl carbamate | Pd₂(dba)₃ (1.5) | t-Bu-XPhos (3.6) | NaOtBu | 1,4-Dioxane | 22 | 18 | 43-83 (for various aryl bromides)[3] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-Bu-XPhos) (3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, t-Bu-XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and stir the reaction mixture at room temperature (or heat to 80-100 °C if necessary) for 12-24 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.
General Reaction Scheme
Caption: Heck reaction of this compound.
Quantitative Data for Heck Reaction
While a specific example for the target substrate is not available, the following table provides a general protocol for the Heck reaction of aryl bromides with styrene.
| Entry | Alkene | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 80 | 24 | High (general for aryl bromides) |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, an acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (2-4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous acetonitrile or DMF
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 2 | up to 97 (for various aryl bromides)[4] |
Experimental Protocol: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous DMSO
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure: [4]
-
To an oven-dried Schlenk tube, add this compound and the palladium precatalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMSO, the terminal alkyne, and TMP via syringe.
-
Stir the reaction mixture at room temperature for 2-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
Derivatives of this compound are valuable intermediates in the synthesis of a variety of target molecules. The ability to introduce diverse functionalities at the 4-position through palladium-catalyzed cross-coupling reactions, followed by the deprotection of the aniline, opens up a vast chemical space for exploration. These compounds can serve as precursors to kinase inhibitors, ligands for materials science applications, and other complex organic molecules. The dimethyl substitution pattern can provide a degree of steric control and influence the conformational properties of the final products.
Experimental Workflow for Multi-step Synthesis
Caption: General workflow for the synthesis of target molecules.
Conclusion
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a starting point for the synthesis of a wide array of derivatives. Researchers and drug development professionals can utilize these methods to access novel chemical entities for various applications, from medicinal chemistry to materials science. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are designed to be scalable and efficient, with a focus on providing practical guidance for laboratory and pilot-plant settings.
Introduction
The efficient synthesis of substituted phenylcarbamates is a critical task in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group is widely utilized for its stability and ease of removal under specific acidic conditions. This document details a robust two-step synthesis for the preparation of this compound, starting from 3,5-dimethylaniline. The synthesis involves an electrophilic bromination followed by a Boc-protection of the resulting aniline derivative.
Synthetic Pathway
The overall synthetic route involves two primary transformations:
-
Bromination: The regioselective bromination of 3,5-dimethylaniline to yield 4-bromo-3,5-dimethylaniline.
-
Boc Protection: The protection of the amino group of 4-bromo-3,5-dimethylaniline using di-tert-butyl dicarbonate ((Boc)₂O).
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the N-tert-butoxycarbonylation (Boc protection) of the starting amine, 4-bromo-3,5-dimethylaniline, using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an organic solvent, often with a base or catalyst to facilitate the reaction.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Low Reactivity of the Amine: 4-bromo-3,5-dimethylaniline is an aniline with electron-withdrawing (bromo group) and sterically hindering (two methyl groups) substituents, which reduce its nucleophilicity and can slow down the reaction.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Product Loss During Workup: The desired product might be lost during extraction or purification steps.
-
Side Reactions: Formation of byproducts can consume the starting material and reduce the yield of the desired product.
Q3: Is a base always necessary for this Boc protection?
While many Boc protection protocols for amines include a base like triethylamine (TEA) or sodium hydroxide, it is not always strictly required. The reaction can proceed without a base, as the tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[2] However, for less nucleophilic anilines such as 4-bromo-3,5-dimethylaniline, a base is commonly used to accelerate the reaction.[2]
Q4: What is the role of 4-(dimethylamino)pyridine (DMAP) and should I use it?
DMAP is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection, especially for weakly nucleophilic amines.[1][2] It reacts with Boc anhydride to form a more reactive intermediate. However, using DMAP can also increase the likelihood of side reactions, such as the formation of di-Boc protected amines, particularly if used in stoichiometric amounts or at elevated temperatures.[2] A catalytic amount (e.g., 0.1-0.2 equivalents) is typically sufficient.
Q5: What are the most common side products and how can I avoid them?
Common side products in Boc protection include:
-
Di-Boc Protection (R-N(Boc)₂): This occurs when the primary amine reacts twice with Boc₂O. It is more likely with a large excess of Boc₂O and a strong base. To avoid this, use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents).[2][3]
-
Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea derivative. This is more prevalent at higher temperatures.[2] Running the reaction at room temperature or below can minimize this.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Action |
| Low Reactivity of the Aniline | The starting material, 4-bromo-3,5-dimethylaniline, is a relatively weak nucleophile. Consider adding a catalyst like DMAP (0.1-0.2 equivalents) to increase the reaction rate.[1][2] Gently warming the reaction mixture can also help, but monitor for side product formation.[1] |
| Inappropriate Solvent | Ensure the solvent dissolves all reactants. Polar aprotic solvents like THF, DCM, or acetonitrile are common choices. For aromatic amines, alcoholic solvents like methanol have been shown to sometimes enhance the reaction rate.[1] |
| Insufficient Reagent | Use a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1-1.5 equivalents.[1] |
| Reaction Not Complete | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Action |
| Di-Boc Protection | This is indicated by a byproduct with a higher molecular weight than the desired product. Reduce the amount of Boc₂O to 1.05-1.1 equivalents and add it slowly to the reaction mixture.[3] Avoid using a strong base if possible. |
| Urea Formation | This is more likely at elevated temperatures.[2] Conduct the reaction at room temperature or 0°C. |
Problem 3: Difficult Product Purification
| Possible Cause | Troubleshooting Action |
| Excess Boc₂O in Product | During aqueous workup, a wash with a mild base can help hydrolyze some of the remaining Boc₂O.[2] Alternatively, an amine-based scavenger resin can be used to remove excess Boc₂O after the reaction is complete. |
| Emulsion During Workup | If an emulsion forms during the aqueous extraction, add brine (saturated NaCl solution) to the aqueous layer to help break it.[2] |
Experimental Protocols
Protocol 1: General Method with Base
-
Dissolve the Amine: In a round-bottom flask, dissolve 4-bromo-3,5-dimethylaniline (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Add Base: Add triethylamine (TEA) (1.2 equiv.) to the stirred solution.
-
Add Boc₂O: To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Catalytic DMAP Method for Less Reactive Amines
-
Dissolve Amine and DMAP: In a round-bottom flask, dissolve 4-bromo-3,5-dimethylaniline (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Data Summary
The choice of reaction conditions can significantly influence the yield. The following table summarizes general trends for Boc protection of anilines.
| Parameter | Condition | Expected Outcome on Yield/Purity | Reference |
| Solvent | Aprotic (THF, DCM, ACN) | Generally good solubility and reactivity. | [1] |
| Protic (Methanol) | Can enhance the rate for some aromatic amines. | [1] | |
| Base | Triethylamine (TEA) | Commonly used, accelerates the reaction. | [4] |
| Sodium Hydroxide (aq) | Can be effective, often in a biphasic system. | [3] | |
| None | Can work, but may be slow for unreactive anilines. | [2] | |
| Catalyst | DMAP (catalytic) | Significantly increases the reaction rate. | [1][2] |
| Temperature | 0°C to Room Temp | Generally recommended to minimize side reactions. | [2] |
| Elevated | Increases reaction rate but may promote side product formation (e.g., ureas). | [1][3] |
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the Boc protection reaction.
References
Technical Support Center: Synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. This document addresses common side reactions and offers guidance on optimizing experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction shows a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Boc protection of 4-bromo-3,5-dimethylaniline are often attributed to the sterically hindered and electron-deficient nature of the aniline.[1] Key factors and solutions include:
-
Insufficient Reagent Activity: The nucleophilicity of the aniline is reduced by the electron-withdrawing bromine atom and steric hindrance from the two ortho-methyl groups.
-
Solution: Employing a catalyst such as 4-dimethylaminopyridine (DMAP) can enhance the reaction rate by activating the di-tert-butyl dicarbonate (Boc)₂O.[1] However, use catalytic amounts (0.1-0.2 equivalents) to minimize side reactions.
-
-
Poor Solubility: The starting aniline may have limited solubility in common aprotic solvents.
-
Solution: A solvent system of tetrahydrofuran (THF) and water can improve solubility and reaction efficiency.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature may be beneficial. For anilines, gentle heating in a solvent like dimethylformamide (DMF) can be effective.[1]
-
Issue 2: Formation of a Major Side Product
Question: I observe a significant, less polar side product in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The most common major side product in the Boc protection of primary amines is the N,N-di-Boc-protected aniline, di-tert-Butyl (4-bromo-3,5-dimethylphenyl)dicarbamate. This occurs when the initially formed product reacts with another molecule of (Boc)₂O.
To minimize the formation of this di-substituted byproduct:
-
Control Stoichiometry: Use a carefully measured amount of (Boc)₂O, typically between 1.0 and 1.2 equivalents relative to the aniline.[1]
-
Slow Addition of Reagent: Add the (Boc)₂O solution dropwise to the reaction mixture. This maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic mono-Boc product.
-
Avoid Excess Catalyst: While DMAP can improve the reaction rate, an excess can also promote the formation of the di-Boc adduct. Use only catalytic amounts.
Issue 3: Presence of Multiple Impurities
Question: My crude product shows multiple spots on TLC, including a baseline spot and others close to my product. What are these impurities and how do I remove them?
Answer:
Besides the di-Boc adduct, other impurities can arise:
-
Unreacted Starting Material: 4-bromo-3,5-dimethylaniline may remain if the reaction is incomplete. This is a more polar compound and will have a lower Rf value on TLC.
-
Urea Derivatives: In the presence of a base, an isocyanate intermediate can form, which may react with the starting aniline to produce a urea byproduct.
-
Hydrolyzed (Boc)₂O: In aqueous conditions, (Boc)₂O can hydrolyze to tert-butanol and carbon dioxide.
Purification Strategy:
Flash column chromatography on silica gel is the most effective method for purifying the crude product. A gradient elution, for example, starting with a non-polar solvent system like hexane/ethyl acetate (9:1) and gradually increasing the polarity, will effectively separate the non-polar di-Boc byproduct, the desired mono-Boc product, and the more polar starting material and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A mixture of tetrahydrofuran (THF) and water is often a good choice as it can help to dissolve the aniline starting material while being compatible with the reaction conditions.[1] Dichloromethane (DCM) is also a commonly used solvent.
Q2: Is a base necessary for this reaction?
A2: While not always strictly required, a non-nucleophilic base like triethylamine (TEA) is often used to neutralize the acidic byproducts and drive the reaction to completion.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the best method. Use a solvent system that gives good separation between the starting material, product, and potential side products (e.g., ethyl acetate/hexane). The starting aniline and the carbamate product can be visualized under UV light.
Q4: Can I use an alternative to (Boc)₂O for this protection?
A4: While (Boc)₂O is the most common reagent, other Boc-donating reagents exist. However, for a sterically hindered aniline like 4-bromo-3,5-dimethylaniline, (Boc)₂O with a catalytic amount of DMAP is a standard and effective choice.
Data Presentation
The following table summarizes representative yields for the synthesis of this compound under different conditions. This data is illustrative and actual results may vary.
| Entry | (Boc)₂O (equiv.) | Base (equiv.) | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Di-Boc Yield (%) |
| 1 | 1.1 | TEA (1.2) | - | DCM | 25 | 12 | ~75 | <5 |
| 2 | 1.5 | TEA (1.2) | - | DCM | 25 | 12 | ~60 | ~20 |
| 3 | 1.1 | TEA (1.2) | DMAP (0.1) | DCM | 25 | 4 | ~85 | ~10 |
| 4 | 1.1 | NaHCO₃ (2.0) | - | THF/H₂O | 25 | 18 | ~70 | <5 |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
-
Reaction Setup: To a solution of 4-bromo-3,5-dimethylaniline (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add triethylamine (1.2 eq).
-
Reagent Addition: To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reaction pathways.
Caption: A workflow for troubleshooting the synthesis.
References
Technical Support Center: Optimization of Suzuki Coupling for tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. This sterically hindered aryl bromide can present unique challenges, and this guide is designed to help you navigate and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields with this substrate are typically due to its sterically hindered nature. The two methyl groups ortho to the bromine atom impede the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step of the catalytic cycle. Additionally, the electron-donating nature of the carbamate group can decrease the reactivity of the aryl bromide.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions?
A2: Common side reactions in Suzuki couplings, especially with challenging substrates, include:
-
Homocoupling: The boronic acid reagent coupling with itself to form a biaryl byproduct. This is more likely if the desired cross-coupling is slow.
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom. This can be promoted by high temperatures and certain bases.
-
Catalyst Decomposition: The palladium catalyst can decompose to form inactive palladium black, especially at elevated temperatures or in the presence of oxygen.
Q3: What initial steps should I take to troubleshoot a low-yielding reaction?
A3: Start by verifying the integrity of your reagents and the reaction setup:
-
Catalyst and Ligand Quality: Ensure your palladium catalyst and any phosphine ligands are not degraded. They should be stored under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous and degassed solvents to minimize catalyst deactivation by oxygen. Ensure your base is of high purity.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst and that the reaction is maintained under a positive pressure of the inert gas.
Q4: Is a high reaction temperature always necessary for this substrate?
A4: Not necessarily. While many Suzuki couplings benefit from heating (typically 80-110 °C) to overcome the activation energy, highly active modern catalyst systems may allow for lower reaction temperatures. If you observe catalyst decomposition or an increase in side products at higher temperatures, experimenting with a more active catalyst at a lower temperature is a worthwhile strategy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Inefficient catalyst system for a sterically hindered substrate. | Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. Consider using a pre-formed palladacycle catalyst.[1] |
| Inappropriate base. | Screen different bases. For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[2] | |
| Unsuitable solvent. | Ensure all reactants are soluble. Common solvents include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in the dissolution of the base. For particularly challenging couplings, consider 2-MeTHF. | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and any increase in byproducts. | |
| Catalyst deactivation. | Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive pressure of an inert gas. | |
| Significant Homocoupling of Boronic Acid | Slow cross-coupling reaction. | Optimize the catalyst, ligand, and base to accelerate the desired cross-coupling, making it more competitive with the homocoupling pathway. |
| Excess boronic acid. | Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). | |
| Protodeboronation of Boronic Acid | Harsh reaction conditions (high temperature, strong base). | Use a milder base (e.g., K₂CO₃, KF) if possible, or consider running the reaction at a lower temperature with a more active catalyst. Using the boronic acid as its more stable pinacol ester derivative can also mitigate this side reaction. |
Experimental Protocols & Data
While specific literature on the Suzuki coupling of this compound is limited, the following protocols are based on successful couplings of structurally similar, sterically hindered N-Boc protected aryl bromides and general best practices for this class of compounds.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a Suzuki coupling reaction under an inert atmosphere.
References
- 1. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Welcome to the technical support center for the deprotection of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
¹H NMR of the crude product shows a persistent singlet around 1.4-1.5 ppm, corresponding to the tert-butyl group of the Boc protecting group.
Possible Causes & Solutions:
-
Steric Hindrance: The two methyl groups ortho to the carbamate create significant steric bulk, which can hinder the approach of the deprotecting agent.[1][2]
-
Solution: Increase the reaction temperature or prolong the reaction time. For acid-catalyzed deprotection, consider using a stronger acid system.
-
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the sterically hindered and electron-rich Boc group.[2][3]
-
Poor Substrate Solubility: The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.[2][3]
-
Solution: Choose a solvent system in which the substrate is fully soluble. A mixture of solvents may be necessary.
-
Issue 2: Formation of Side Products
Symptoms:
-
TLC analysis shows multiple new spots in addition to the desired product.
-
LC-MS analysis reveals masses corresponding to unexpected products. A common side product is the tert-butylated aniline (mass +56 Da).
Possible Causes & Solutions:
-
tert-Butylation of the Aromatic Ring: The electron-donating methyl groups activate the aromatic ring, making it susceptible to electrophilic attack by the tert-butyl cation generated during the deprotection.[6]
-
Solution:
-
Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or water.[6]
-
Milder Conditions: Employ milder deprotection methods that generate fewer reactive electrophiles. Consider using HCl in dioxane instead of neat TFA.[4]
-
Alternative Methods: Explore non-acidic deprotection methods such as thermal deprotection or using reagents like oxalyl chloride in methanol.[1][7]
-
-
-
Degradation of the Product: The resulting free amine, 4-bromo-3,5-dimethylaniline, might be unstable under the reaction or work-up conditions.
-
Solution: Ensure a prompt and efficient work-up procedure. Neutralize the reaction mixture carefully and extract the product into a suitable organic solvent. Minimize exposure to strong acids for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of this compound challenging?
A1: The primary challenges arise from the substrate's structure. The two ortho-methyl groups create significant steric hindrance around the carbamate, making it less accessible to reagents.[1][3] Additionally, the electron-donating nature of the methyl groups activates the aromatic ring, increasing the likelihood of side reactions like tert-butylation under standard acidic deprotection conditions.[6]
Q2: I am observing incomplete deprotection with TFA/DCM. What should I do?
A2: For incomplete deprotection using TFA in DCM, you can try several approaches. First, you can increase the concentration of TFA, for example, from a 20% solution to a 50% solution or even neat TFA, and you can also increase the reaction time or temperature.[2][4] If these modifications are not successful, consider switching to a stronger acid system like 4M HCl in dioxane.[4][5]
Q3: How can I minimize the formation of the tert-butylated side product?
A3: To minimize tert-butylation, the key is to effectively trap the tert-butyl cation that is formed. This can be achieved by adding scavengers like triethylsilane or water to the reaction mixture.[6] Alternatively, using milder deprotection methods that generate the electrophile more slowly or are non-acidic can also prevent this side reaction.[1][7]
Q4: Are there any non-acidic methods to deprotect this compound?
A4: Yes, several non-acidic methods can be employed. Thermal deprotection, where the compound is heated in a suitable solvent, can be effective for removing the Boc group.[7][8] Another mild method involves the use of oxalyl chloride in methanol, which has been shown to deprotect a variety of N-Boc protected amines in good yields at room temperature.[1][9]
Q5: How do I monitor the progress of the deprotection reaction?
A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product (the free amine) will be more polar and thus have a lower Rf value than the starting material. LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Data Presentation
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Substrate | Reference |
| Acidic Deprotection | |||||
| Standard TFA | 20-50% TFA in DCM, rt | 30 min - 4 h | High to quantitative | General Boc-amines | [4] |
| Strong TFA | Neat TFA, rt | 30 min - 2 h | High | General Boc-amines | [10] |
| Standard HCl | 4M HCl in dioxane, rt | 30 min - 2 h | High to quantitative | General Boc-amines | [4][5] |
| Alternative Methods | |||||
| Oxalyl Chloride | (COCl)₂ in MeOH, rt | 1 - 4 h | Up to 90% | Structurally diverse N-Boc amines | [1][9] |
| Thermal Deprotection | Heat in TFE or MeOH | 30 min | 88-93% | N-Boc aniline | [7] |
| Thermal (Water) | Refluxing water | Variable (can be long) | High | Various Boc-amines | [11][12] |
Experimental Protocols
Protocol 1: Deprotection using HCl in Dioxane
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Work-up: Upon completion, remove the solvent in vacuo. The resulting solid can be triturated with diethyl ether and filtered to yield the hydrochloride salt of the product.
-
Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution). Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Thermal Deprotection in Methanol
-
Solution Preparation: Prepare a solution of this compound in methanol.
-
Heating: Heat the solution to a temperature of 240 °C. Note: This may require a sealed tube or a microwave reactor.[7]
-
Reaction: Maintain the temperature for approximately 30 minutes.[7] Monitor the reaction by TLC or LC-MS if possible.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 4-bromo-3,5-dimethylaniline.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
-
Dissolution: In a dry round-bottom flask, dissolve this compound (1 equivalent) in methanol.[1]
-
Reagent Addition: To the stirred solution at room temperature, add oxalyl chloride (3 equivalents) dropwise.[1] An exotherm and gas evolution may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent in vacuo.
-
Purification: The residue can be purified by column chromatography to afford the desired product.
Mandatory Visualizations
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate in their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group makes the amine functionality stable under a variety of conditions, while the aryl bromide allows for participation in cross-coupling reactions. It is an ideal substrate for Suzuki and Buchwald-Hartwig coupling reactions to form complex biaryl and arylamine structures, respectively.[1]
Q2: What are the key safety considerations when working with this compound?
A2: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Operations should be carried out in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Q3: How can I effectively remove the Boc protecting group?
A3: The Boc group is typically removed under acidic conditions.[2] Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[2][3] The reaction is usually fast and occurs at room temperature.[2] To avoid potential side reactions from the generated tert-butyl cation, scavengers can be employed.[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during reactions with this compound.
Boc Protection of 4-bromo-3,5-dimethylaniline
Problem 1: Slow or Incomplete Boc Protection Reaction.
-
Possible Cause: 4-bromo-3,5-dimethylaniline, being an aromatic amine, has lower nucleophilicity compared to aliphatic amines, which can lead to a sluggish reaction with Boc anhydride.[5] Steric hindrance from the two methyl groups adjacent to the amine can also slow the reaction.
-
Solution:
-
Increase Temperature: Gently heating the reaction to 40-55°C can increase the rate.[5][6]
-
Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, use it judiciously as it can promote side reactions.[5]
-
Solvent Choice: Using an alcohol like methanol can dramatically increase the reaction rate for aromatic amines.[5] A mixture of water, methanol, and a base like triethylamine has also been reported to be effective.[6]
-
Problem 2: Formation of Impurities During Boc Protection.
-
Possible Cause: If the starting material contains other nucleophilic functional groups, they may also react with the Boc anhydride.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of Boc anhydride (e.g., 1.1-1.5 equivalents) to minimize reactions with other functional groups.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and stop it once the starting material is consumed.
-
Suzuki Coupling Reactions
Problem 3: Low Yield in Suzuki Coupling Reaction.
-
Possible Cause 1: Ineffective Base. The choice of base is crucial for activating the boronic acid.[7][8]
-
Solution 1: Screen different bases. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). An aqueous solution of the base is often effective.[9]
-
Possible Cause 2: Catalyst Deactivation. The palladium catalyst can be sensitive to impurities or reaction conditions.
-
Solution 2:
-
Ensure all reagents and solvents are properly degassed to remove oxygen.
-
Use a pre-catalyst or ensure the active Pd(0) species is generated effectively.
-
The choice of phosphine ligand is critical; consider ligands like SPhos or XPhos which are known to be effective for sterically hindered substrates.
-
-
Possible Cause 3: Poor Solubility. The reactants may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and poor reaction rates.
-
Solution 3: Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, and THF, often with the addition of water for the base.[8][10]
Buchwald-Hartwig Amination
Problem 4: No or Low Conversion in Buchwald-Hartwig Amination.
-
Possible Cause 1: Inappropriate Ligand Choice. The ligand is critical for the stability and reactivity of the palladium catalyst.
-
Solution 1: For coupling with an aryl bromide like this compound, ligands such as BINAP or those from the Buchwald ligand family (e.g., RuPhos for secondary amines) are often effective.[11]
-
Possible Cause 2: Incorrect Base. The base plays a key role in the catalytic cycle.
-
Solution 2: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]
-
Possible Cause 3: Reaction Inhibition. Aryl bromides are generally good substrates, but other functional groups in the coupling partner could interfere with the reaction.[10]
-
Solution 3: Ensure the amine coupling partner is free of interfering functional groups. If necessary, protect other reactive sites.
Boc Deprotection
Problem 5: Incomplete Boc Deprotection.
-
Possible Cause: Insufficient acid strength or reaction time.
-
Solution:
Problem 6: Formation of Side Products During Deprotection.
-
Possible Cause: The reactive tert-butyl cation generated during the deprotection can alkylate the electron-rich aromatic ring of the product or other nucleophilic sites.[3][4]
-
Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation.[4] Common scavengers include triisopropylsilane (TIS) or water.[4]
Experimental Protocols
Protocol 1: Boc Protection of 4-bromo-3,5-dimethylaniline
-
Setup: In a round-bottom flask, dissolve 4-bromo-3,5-dimethylaniline (1.0 equiv) in a suitable solvent such as a 2:1 mixture of THF and water.[12]
-
Base Addition: Add triethylamine (3.0 equiv) or another suitable base and stir at room temperature for 5 minutes.[12]
-
Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) in one portion.[12]
-
Stirring: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.[12]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane. Wash the combined organic layers with water and brine.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.[12]
Protocol 2: General Procedure for Suzuki Coupling
-
Setup: To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., 2M aqueous K₂CO₃, 2.5 equiv).[9]
-
Solvent: Add a suitable solvent such as toluene.[9]
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100°C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).[9]
-
Workup: Cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., CH₂Cl₂).[9]
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[9]
Protocol 3: General Procedure for Boc Deprotection
-
Setup: Dissolve the Boc-protected compound in dichloromethane (DCM).[2]
-
Reagent Addition: Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v) to the solution. If side reactions are a concern, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[4][12]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]
-
Workup: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3][4]
Quantitative Data Summary
| Reaction | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Boc Protection | Amine, Boc₂O, TEA | H₂O/THF | 0°C to RT | 6 h | High | [12] |
| Boc Protection | Amine, Boc₂O, TEA | H₂O/MeOH | 55°C | 16 h | 90-97% | [6] |
| Suzuki Coupling | Aryl Bromide, Boronic Acid, Pd(PPh₃)₄, K₂CO₃ | Toluene | Reflux | 50 h | Varies | [9] |
| Boc Deprotection | Boc-Amine, TFA | DCM | RT | 1-12 h | High | [2][4] |
| Boc Deprotection | Boc-Amine, 4M HCl | Dioxane | RT | 2 h | High | [2][3] |
Visualizations
Caption: A generalized workflow for chemical synthesis reactions.
Caption: A logical guide to troubleshooting low yields in Suzuki coupling reactions.
Caption: The pathway of Boc deprotection and the role of scavengers in preventing side reactions.
References
- 1. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Poor Solubility of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
A1: When encountering poor solubility, the most direct approach is to adjust the solvent system and reaction temperature.
-
Increase Temperature: Many organic reactions, such as Suzuki-Miyaura couplings, are performed at elevated temperatures (e.g., 80-110 °C), which can significantly enhance the solubility of solid reactants.[1] However, be mindful of potential side reactions or decomposition of starting materials and catalysts at higher temperatures.[1]
-
Solvent Screening: A systematic screening of various solvents is highly recommended. While no specific solubility data for this compound is readily available, general principles of "like dissolves like" can be applied. Given the structure of the molecule (a substituted aromatic ring with a carbamate group), a range of polar aprotic and nonpolar aromatic solvents should be tested.
Q2: Which solvents are generally recommended for reactions involving aryl carbamates?
A2: Carbamates exhibit a range of polarities. For aryl carbamates, solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding are often effective. Common choices for reactions like Suzuki-Miyaura couplings involving similar aryl halides include:
-
Polar Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and Acetonitrile.[2][3]
-
Aromatic Solvents: Toluene and Benzene.
-
Ethers: Diethyl ether.[2]
Often, a mixture of solvents, including a co-solvent like water, is used, especially when inorganic bases with poor organic solvent solubility are required for the reaction.[1]
Q3: I am running a Suzuki-Miyaura coupling and my reaction is biphasic and sluggish. How can I improve the reaction rate?
A3: Sluggish reaction rates in biphasic systems often stem from inefficient mixing and mass transfer between the aqueous phase (containing the base) and the organic phase (containing the aryl halide and catalyst).[1] To address this, consider the following:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interfacial area between the two phases.
-
Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the base or boronate species into the organic phase.[1]
-
Co-solvent Ratio Adjustment: Modifying the ratio of the organic solvent to water can impact the solubility of all components and the overall reaction rate.[1]
Q4: Are there any advanced techniques for reacting highly insoluble aryl halides?
A4: Yes, for extremely insoluble reactants where conventional solvent-based methods fail, solid-state reaction techniques can be employed. High-temperature ball milling is a solvent-free method that has been successfully used for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[4][5] This technique uses mechanical force and heat to drive the reaction in the solid state.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve at room temperature. | Low intrinsic solubility in the chosen solvent. | 1. Gently heat the mixture while stirring. 2. Perform a small-scale solvent screen with the solvents listed in Table 1. 3. Consider using a co-solvent system. |
| Reaction is very slow or stalls. | Poor solubility of one or more reactants (aryl halide, boronic acid/ester, or base) leading to low concentration in the reaction phase. | 1. Increase the reaction temperature. 2. If biphasic, add a phase-transfer catalyst (e.g., 10-20 mol% TBAB).[1] 3. Screen different bases, as some may have better solubility in the reaction medium. |
| Inconsistent reaction yields. | Variable solubility due to minor changes in reaction setup (e.g., water content, temperature fluctuations). | 1. Ensure consistent and thorough drying of solvents and glassware if the reaction is moisture-sensitive. 2. Use a temperature-controlled heating mantle or oil bath for precise temperature regulation. 3. Degas solvents thoroughly, as dissolved oxygen can affect catalyst activity. |
| Difficult product purification. | Co-precipitation of unreacted starting material with the product upon cooling. | 1. Filter the hot reaction mixture to remove any undissolved starting material before workup. 2. Optimize the recrystallization solvent system to selectively dissolve the product while leaving the starting material behind. |
Data Presentation
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Solvent | Rationale for Use | Typical Reaction Temperature |
| Aromatic | Toluene | Good for dissolving non-polar aromatic compounds. Often used in Suzuki couplings. | 80 - 110 °C |
| Ethers | 1,4-Dioxane | Polar aprotic solvent, commonly used in Suzuki couplings, often with water. | 80 - 100 °C |
| Tetrahydrofuran (THF) | Good general-purpose polar aprotic solvent. | Room Temp. to 66 °C | |
| Amides | Dimethylformamide (DMF) | Highly polar aprotic solvent, effective at dissolving many organic compounds. | Room Temp. to 150 °C |
| Nitriles | Acetonitrile | Polar aprotic solvent, has been used for carbamate extractions.[3] | Room Temp. to 82 °C |
Experimental Protocols
Protocol 1: Small-Scale Parallel Solvent Screening
This protocol allows for the efficient testing of multiple solvents to identify a suitable system for your reaction.
-
Preparation: In separate, appropriately sized reaction vials, add this compound (1.0 equiv), the coupling partner (e.g., a boronic acid, 1.2-1.5 equiv), and a powdered base (e.g., K₃PO₄, 2.0 equiv).[1]
-
Inert Atmosphere: Seal each vial and purge with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: To each vial, add a different degassed test solvent (e.g., Toluene, Dioxane, THF, DMF) to achieve the desired concentration. If using a co-solvent, add the appropriate ratio (e.g., 4:1 Dioxane/H₂O).[1]
-
Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand in a suitable solvent. Add an equal aliquot of this catalyst solution to each reaction vial.
-
Reaction: Place the vials in a heating block set to the desired temperature and stir vigorously.
-
Analysis: Monitor the reactions by TLC or LC-MS to determine the solvent system that provides the best conversion to the desired product.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Solubility Challenges
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, incorporating strategies to manage poor solubility.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.[1]
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a mixture of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%) and add this to the reaction flask.[1]
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making flowchart for troubleshooting poor solubility in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Essential Tips For Conducting Organic Synthesis Reactions - Kintek Solution [kindle-tech.com]
- 3. Multiresidue method for high-performance liquid chromatography determination of carbamate pesticides residues in tea samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
Technical Support Center: tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of reactions involving tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the workup of key reactions involving this compound.
General Workup & Purification
Q1: My reaction mixture has formed an emulsion during the extractive workup. How can I resolve this?
A1: Emulsions are common when dealing with complex reaction mixtures. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution) and gently swirl the separatory funnel.
-
Allow the mixture to stand undisturbed for a longer period.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
If the emulsion persists, carefully add a few drops of a different organic solvent with a different polarity.
Q2: What is the most effective method for purifying the final product after workup?
A2: The choice of purification method depends on the properties of your product and the impurities present.
-
Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities.[1] Silica gel is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[2]
-
Slurrying: For removing minor impurities from a solid product, slurrying can be effective. This involves stirring the solid in a solvent in which it has poor solubility for a period, then collecting the solid by filtration.[3]
Suzuki Coupling Reactions
Q3: I have low yields after my Suzuki coupling workup. What are potential causes related to the workup procedure?
A3: Low yields can stem from several workup-related issues:
-
Incomplete Quenching: Ensure the reaction is fully quenched before extraction. Adding water is a common method.[4]
-
Product Loss During Extraction: Your product might have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3x with ethyl acetate or DCM) to maximize recovery.
-
Improper pH: The pH of the aqueous layer can affect the solubility of your product and byproducts. Ensure the pH is appropriate for your specific compound during extraction.
Q4: How do I effectively remove palladium catalyst residues and boronic acid byproducts after a Suzuki coupling reaction?
A4: These are common impurities. A standard aqueous workup involving washes with water and brine is often sufficient.[4] For persistent palladium contamination, you can wash the organic layer with a dilute aqueous solution of a chelating agent like thiourea or L-cysteine. Boronic acid byproducts can often be removed by washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) or by performing a careful column chromatography.
Buchwald-Hartwig Amination Reactions
Q5: The workup of my Buchwald-Hartwig amination is challenging due to the strong base used (e.g., NaOtBu). What is a reliable procedure?
A5: The workup for a Buchwald-Hartwig reaction requires careful neutralization and extraction. After cooling the reaction to room temperature, it is typically diluted with an organic solvent like dichloromethane (DCM) or ethyl acetate.[5] This is followed by a careful wash with water to remove the inorganic base and salts. The aqueous layer should then be back-extracted with the organic solvent to recover any dissolved product.[5] Combining the organic layers, washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating under reduced pressure is a standard sequence.[3][5]
Q6: My final compound is contaminated with the phosphine ligand. How can I remove it?
A6: Phosphine ligands and their oxides can be persistent impurities.
-
Acid Wash: If your product is stable to acid and does not contain a basic functional group, you can wash the organic layer with dilute HCl to protonate and extract the phosphine ligand into the aqueous layer.
-
Oxidation/Extraction: Some phosphine ligands can be oxidized (e.g., with H₂O₂) to their corresponding phosphine oxides, which may have different solubility properties, facilitating their removal by extraction or chromatography.
-
Specialized Chromatography: In some cases, specialized chromatography techniques or using a different stationary phase may be required.
Boc Deprotection
Q7: After treating my compound with Trifluoroacetic Acid (TFA) in DCM, I obtained an oily residue instead of the expected amine salt. What should I do?
A7: The formation of an oil is common for TFA salts.[6] To isolate your product, you can:
-
Trituration: Add a non-polar solvent in which your TFA salt is insoluble, such as diethyl ether or hexane.[7] Stir or sonicate the mixture to induce precipitation of your product as a solid, which can then be collected by filtration.
-
Direct Neutralization: If trituration fails, carefully neutralize the oily residue. Dissolve it in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.[7] Then, proceed with standard extraction, drying, and concentration to obtain the free amine.
Q8: How can I ensure all residual TFA is removed from my product?
A8: Residual TFA can interfere with subsequent reactions. To remove it:
-
Co-evaporation: After removing the bulk of the solvent and TFA on a rotary evaporator, add a solvent like toluene or cyclohexane and evaporate again.[7] Repeating this process several times helps to azeotropically remove residual TFA.
-
Basic Workup: Converting the TFA salt to the free amine via a basic wash (as described in Q7) is a very effective way to remove TFA.[7]
-
Ion-Exchange Resin: Using a basic resin, like Amberlyst A21, can effectively scavenge residual acid without the need for an aqueous workup.[7]
Quantitative Data Summary
The following table summarizes typical reaction parameters for key transformations involving aryl bromides. Note that optimal conditions are substrate-dependent.
| Reaction Type | Reagents & Conditions | Typical Yield | Reference |
| Suzuki Coupling | Aryl Bromide: (4-Bromo-2,5-dimethoxyphenyl)boronic acid, Aryl Halide: 4-bromoanisole, Catalyst: Pd(PPh₃)₄ (3 mol%), Solvent: 1,4-Dioxane/H₂O | [4] | |
| Base: K₃PO₄, Temp: 90 °C, Time: 12 h | 92% | [4] | |
| Base: Cs₂CO₃, Temp: 90 °C, Time: 12 h | 88% | [4] | |
| Base: K₂CO₃, Temp: 90 °C, Time: 12 h | 85% | [4] | |
| Buchwald-Hartwig | Aryl Bromide: tert-Butyl-3,6-dibromo-9H-carbazole-9-carboxylate, Amine: Various, Catalyst: Pd₂(dba)₃, Ligand: XPhos, Base: NaOtBu, Solvent: Toluene | >96% | [5] |
| Boc Deprotection | Substrate: Various N-Boc protected amines, Reagent: Oxalyl chloride (3 equiv.), Solvent: Methanol, Temp: Room Temp, Time: 1-4 h | >70% | [8] |
| Substrate: Various N-Boc protected amines, Reagent: 20% TFA in DCM, Temp: 0 °C to Room Temp, Time: 0.5-2 h | High | [9] |
Experimental Protocols
Protocol 1: General Workup for Suzuki Coupling
This protocol is a general guideline based on the coupling of an aryl bromide with a boronic acid.[4]
-
Cooling: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Workup for Buchwald-Hartwig Amination
This procedure is adapted for reactions using a strong base like sodium tert-butoxide.[5]
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilution & Quench: Dilute the reaction mixture with dichloromethane (DCM) and add water to quench the reaction and dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer again with DCM.
-
Combine & Wash: Combine all organic layers and wash with brine.
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via column chromatography.
Protocol 3: Workup for TFA-Mediated Boc Deprotection
This protocol addresses the common challenges of isolating an amine after acidic deprotection.[6][7]
-
Concentration: Upon reaction completion, remove the solvent (e.g., DCM) and excess TFA under reduced pressure. For thorough TFA removal, add toluene and re-concentrate; repeat this step 2-3 times.
-
Isolation as TFA Salt (Option A):
-
Add a minimal amount of a solvent in which the product is soluble (e.g., methanol).
-
Slowly add a non-polar solvent (e.g., diethyl ether) until the product precipitates.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
-
Isolation as Free Amine (Option B):
-
Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Transfer to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
-
Visualizations
Caption: General experimental workflow for an extractive workup procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative ¹H NMR Analysis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate and Alternative Amine Protecting Groups
In the landscape of synthetic organic chemistry and drug development, the judicious selection of protecting groups is paramount for the successful synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. This guide provides a detailed ¹H NMR analysis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate and compares its spectral characteristics with those of other common amine protecting groups, namely Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc), when attached to the 4-bromo-3,5-dimethylaniline core. This objective comparison, supported by experimental data from analogous compounds, aims to assist researchers in making informed decisions for their synthetic strategies.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of a molecule provides valuable information about its structure, including the electronic environment of protons and their connectivity. The following table summarizes the expected ¹H NMR data for this compound, based on analysis of structurally similar compounds, and compares it with the corresponding Cbz and Fmoc protected derivatives.
| Compound | Aromatic Protons (s) | Methyl Protons (s) | NH Proton (s, br) | Protecting Group Protons | Solvent/Frequency |
| This compound (Boc-protected) | ~7.1-7.3 ppm | ~2.3 ppm | ~6.4-6.6 ppm | 1.51 ppm (s, 9H, -C(CH₃)₃) | CDCl₃ / 400 MHz |
| Benzyl (4-bromo-3,5-dimethylphenyl)carbamate (Cbz-protected) | ~7.1-7.3 ppm | ~2.3 ppm | ~6.6-6.8 ppm | 5.1-5.2 ppm (s, 2H, -CH₂-), 7.3-7.5 ppm (m, 5H, -C₆H₅) | CDCl₃ / 400 MHz |
| (9H-fluoren-9-yl)methyl (4-bromo-3,5-dimethylphenyl)carbamate (Fmoc-protected) | ~7.1-7.3 ppm | ~2.3 ppm | ~6.7-6.9 ppm | 4.2-4.5 ppm (m, 3H, -CH-CH₂-), 7.2-7.8 ppm (m, 8H, fluorenyl) | CDCl₃ / 400 MHz |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data for the Cbz and Fmoc derivatives are predicted based on the known effects of these groups on the ¹H NMR spectra of anilines.
Analysis of Spectral Data:
-
Aromatic and Methyl Protons: The chemical shifts of the aromatic and methyl protons on the phenyl ring are expected to be similar across the three compounds, as the primary electronic influence on these protons comes from the substituents on the aniline ring itself.
-
NH Proton: The chemical shift of the NH proton can vary depending on the solvent, concentration, and the nature of the protecting group. Generally, it appears as a broad singlet.
-
Protecting Group Protons: The signals corresponding to the protons of the protecting groups are the most distinguishing features in the ¹H NMR spectra.
-
The Boc group exhibits a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.51 ppm.[1]
-
The Cbz group shows a singlet for the two benzylic protons around 5.1-5.2 ppm and a multiplet for the five aromatic protons of the benzyl group between 7.3 and 7.5 ppm.
-
The Fmoc group presents a more complex set of signals corresponding to the fluorenyl moiety, typically appearing in the aromatic region of the spectrum, in addition to the characteristic signals for the CH and CH₂ protons of the fluorenylmethyl group.
-
Experimental Protocols
A standardized protocol for the ¹H NMR analysis of these compounds is crucial for obtaining reproducible and comparable data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the carbamate derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. Gentle warming or vortexing may be applied if necessary.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm.
-
Data processing should include Fourier transformation, phase correction, and baseline correction.
Visualization of Analytical Workflow and Structural Comparison
The following diagrams, generated using Graphviz, illustrate the logical workflow of the ¹H NMR analysis and the structural comparison of the different carbamate protecting groups.
References
Comparative Analysis of the 13C NMR Spectrum of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
This guide provides a detailed comparison of the 13C NMR spectral data for tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate and its close structural analog, tert-Butyl (4-bromophenyl)carbamate. The inclusion of experimental data for the analog, alongside predicted values for the target compound, offers a valuable reference for researchers in synthetic chemistry and drug development for structural verification.
Predicted and Experimental 13C NMR Chemical Shift Data
The following table summarizes the experimental 13C NMR chemical shifts for tert-Butyl (4-bromophenyl)carbamate and the predicted chemical shifts for this compound. The predictions are derived from the experimental data of the analog, incorporating the expected substituent effects of two additional methyl groups on the aromatic ring.
| Carbon Atom | tert-Butyl (4-bromophenyl)carbamate (Experimental, CDCl₃, 100 MHz)[1] | This compound (Predicted) | Structural Assignment |
| C=O | 152.50 | ~152-153 | Carbamate Carbonyl |
| C-NH | 137.46 | ~136-138 | Aromatic carbon attached to Nitrogen |
| C-Br | 115.43 | ~118-120 | Aromatic carbon attached to Bromine |
| C-H (ortho to NH) | 120.02 | - | Aromatic CH |
| C-H (meta to NH) | 131.89 | - | Aromatic CH |
| C-CH₃ | - | ~138-140 | Aromatic carbon attached to Methyl |
| C (Aromatic) | - | ~122-124 | Aromatic CH |
| C(CH₃)₃ | 80.92 | ~81 | Quaternary carbon of t-butyl group |
| C(CH₃)₃ | 28.31 | ~28 | Methyl carbons of t-butyl group |
| Ar-CH₃ | - | ~20-22 | Aromatic methyl carbons |
Note on Predictions: The introduction of two methyl groups at positions 3 and 5 of the phenyl ring in this compound is expected to cause a downfield shift for the carbons they are attached to (C-CH₃) and influence the shifts of the other aromatic carbons. The chemical shifts for the carbamate and tert-butyl groups are predicted to remain relatively unchanged.
Experimental Protocol: 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL) with a proton-carbon dual probe, operating at a 13C frequency of 100 MHz or higher.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If required for referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).
-
Integrate the peaks (note: 13C NMR peak integrals are not always proportional to the number of carbons under standard acquisition conditions).
-
Assign the peaks to the corresponding carbon atoms in the molecule.
Visualizations
The following diagrams illustrate the structure of this compound with its corresponding 13C NMR signal assignments and a general workflow for its characterization.
Caption: Predicted 13C NMR assignments for this compound.
Caption: General experimental workflow for 13C NMR characterization.
References
Mass Spectrometry Analysis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the expected mass spectrometry behavior of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key intermediate in various synthetic pathways. While specific experimental data for this exact molecule is not publicly available, this document extrapolates from the known mass spectrometric behavior of its constituent functional groups—namely, tert-butyl carbamates and brominated aromatic compounds—to provide a robust analytical framework. This guide will also compare its expected mass spectral features with alternative analytical techniques.
Predicted Mass Spectral Data and Fragmentation
The mass spectrum of this compound is expected to be characterized by the distinct isotopic signature of the bromine atom and fragmentation patterns typical of tert-butyl carbamate derivatives. The molecular ion peak should exhibit a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, a hallmark of monobrominated compounds.
Table 1: Predicted Key Ions and Fragmentation Patterns
| Ion | Predicted m/z | Description |
| [M]⁺ | 301/303 | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br). |
| [M - C₄H₈]⁺ | 245/247 | Loss of isobutylene from the tert-butyl group. |
| [M - C₄H₉]⁺ | 244/246 | Loss of a tert-butyl radical. |
| [M - OC(CH₃)₃]⁺ | 228/230 | Cleavage of the ester bond with loss of the tert-butoxy radical. |
| [M - COOC(CH₃)₃]⁺ | 200/202 | Loss of the entire tert-butoxycarbonyl group. |
| [C₄H₉]⁺ | 57 | tert-Butyl cation, a common fragment from BOC-protected compounds. |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound, other analytical techniques provide complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | High sensitivity, high specificity, suitable for complex mixtures (with chromatography). | Isomeric differentiation can be challenging without standards, fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structure determination. | Lower sensitivity than MS, requires pure samples, larger sample amounts needed. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O). | Fast, simple, non-destructive. | Provides limited structural information, not suitable for complex mixture analysis. |
| Elemental Analysis | Percentage composition of elements (C, H, N, Br). | Confirms empirical formula. | Requires pure sample, provides no structural information. |
Experimental Protocols
The following is a generalized protocol for the analysis of this compound using mass spectrometry.
Sample Preparation
-
Solution Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis or 10-100 µg/mL for LC-MS analysis.
Mass Spectrometry Analysis (Electrospray Ionization - ESI)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is expected to be optimal for protonation of the carbamate nitrogen.
-
Infusion: For direct infusion, introduce the working solution into the ion source at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 6 - 8 L/min
-
Source Temperature: 100 - 150 °C
-
-
Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, select the predicted molecular ion (m/z 302) as the precursor ion and apply a collision energy of 10-30 eV to induce fragmentation.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a synthetic organic compound like this compound.
Caption: Workflow for Mass Spectrometry Analysis.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule is anticipated to follow established pathways for tert-butyl carbamates. The diagram below illustrates the primary expected fragmentation steps.
Caption: Predicted Fragmentation of the Protonated Molecule.
A Comparative Guide to the FT-IR Spectrum of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. Due to the limited availability of a published spectrum for this specific compound, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. To facilitate a comprehensive understanding, we compare these predicted frequencies with the experimental FT-IR data of structurally related compounds: tert-butyl phenylcarbamate, 4-bromotoluene, and tert-butyl (4-bromophenyl)carbamate. This comparative approach allows for a robust interpretation of the key spectral features.
Predicted and Comparative FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands arising from the N-H and C=O bonds of the carbamate group, the C-Br bond of the aromatic ring, and the various vibrations of the substituted benzene ring and the tert-butyl group. The table below summarizes the predicted and experimental FT-IR peak assignments for the target compound and its alternatives.
| Functional Group/Vibrational Mode | Predicted Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for tert-butyl phenylcarbamate | Experimental Frequency (cm⁻¹) for 4-bromotoluene | Experimental Frequency (cm⁻¹) for tert-butyl (4-bromophenyl)carbamate |
| N-H Stretch (Carbamate) | ~3350 - 3450 | ~3340 | - | ~3330 |
| C-H Stretch (Aromatic) | ~3000 - 3100 | ~3050 | ~3025 | ~3050 |
| C-H Stretch (Aliphatic, CH₃) | ~2850 - 3000 | ~2980 | ~2920 | ~2980 |
| C=O Stretch (Carbamate) | ~1680 - 1720 | ~1730 | - | ~1735 |
| N-H Bend (Carbamate) | ~1500 - 1550 | ~1530 | - | ~1520 |
| C=C Stretch (Aromatic) | ~1450 - 1600 | ~1600, 1490 | ~1595, 1490 | ~1590, 1485 |
| C-N Stretch (Carbamate) | ~1200 - 1250 | ~1220 | - | ~1230 |
| C-O Stretch (Carbamate) | ~1000 - 1100 | ~1060 | - | ~1050 |
| C-Br Stretch (Aromatic) | ~500 - 600 | - | ~515 | ~510 |
Experimental Protocols
The acquisition of high-quality FT-IR spectra for solid organic compounds can be achieved through two primary methods: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy and the Potassium Bromide (KBr) Pellet Method.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This is a rapid and non-destructive method that requires minimal sample preparation.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue after the measurement.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a dry KBr matrix and pressing it into a thin, transparent pellet.
Materials:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press with a die set
-
Infrared-grade potassium bromide (KBr), thoroughly dried
-
Solid sample
Procedure:
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder in an agate mortar.
-
Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the powder mixture to the pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet or an empty beam is required.
Comparative Analysis Workflow
The logical workflow for the comparative analysis of the FT-IR spectrum is illustrated in the diagram below. This process begins with the identification of the key functional groups in the target molecule, followed by the prediction of their characteristic absorption frequencies. These predictions are then benchmarked against the experimental spectra of structurally related alternative compounds to arrive at a confident spectral interpretation.
Caption: Workflow for the comparative analysis of the FT-IR spectrum.
This structured approach, combining predictive analysis with experimental data from analogous compounds, provides a reliable framework for understanding the FT-IR spectral characteristics of this compound and similar molecules in drug discovery and development.
A Comparative Guide to tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate and Other Bromoanilines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Bromoanilines are a versatile class of reagents, widely employed as precursors for the introduction of the arylamine motif, a common feature in biologically active compounds and functional materials. This guide provides a comprehensive comparison of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate with other key bromoanilines: 4-bromoaniline, 4-bromo-2,6-dimethylaniline, and 3,5-dibromoaniline. We will delve into their physical and chemical properties, reactivity in common cross-coupling reactions, and provide experimental protocols to assist researchers in making informed decisions for their synthetic strategies.
Physical and Chemical Properties: A Tabulated Comparison
The electronic and steric properties of bromoanilines are significantly influenced by the nature and position of substituents on the aromatic ring. The tert-butoxycarbonyl (Boc) protecting group on the subject compound, for instance, modulates the nucleophilicity of the aniline nitrogen, while the methyl groups introduce steric hindrance and alter the electronic nature of the phenyl ring. The following table summarizes key physical and chemical properties of these compounds.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (of conjugate acid) |
| This compound | ![]() | 314.22 | Not readily available | Estimated to be lower than aniline due to the electron-withdrawing carbamate |
| 4-Bromoaniline | ![]() | 172.02 | 66-68[1] | ~3.9 |
| 4-Bromo-2,6-dimethylaniline | ![]() | 200.08 | 48-51[2] | Higher than 4-bromoaniline due to electron-donating methyl groups |
| 3,5-Dibromoaniline | ![]() | 250.92 | 105-108 | Lower than 4-bromoaniline due to two electron-withdrawing bromine atoms |
Note: The pKa values are approximate and can vary with the measurement conditions. The pKa for this compound is an estimation based on the electronic effects of the carbamate group.
Reactivity in Cross-Coupling Reactions: A Comparative Analysis
The utility of bromoanilines as synthetic precursors is most evident in their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the C-Br bond and the nucleophilicity of the aniline nitrogen are key factors governing the success of these transformations.
The presence of a Boc-protecting group on this compound deactivates the amino group towards side reactions and can improve solubility, making it an excellent substrate for Suzuki coupling.[3][4] The methyl groups at the 3 and 5 positions provide steric hindrance around the bromine atom, which might necessitate more robust catalytic systems or longer reaction times compared to unhindered bromoanilines.[5][6]
In contrast, unprotected bromoanilines like 4-bromoaniline can participate in both C-N and C-C bond-forming reactions, sometimes leading to undesired side products.[1][7] The steric hindrance in 4-bromo-2,6-dimethylaniline can significantly impact its reactivity, potentially requiring specialized bulky phosphine ligands to achieve high yields in cross-coupling reactions.[5][6] 3,5-Dibromoaniline offers two reactive sites for sequential or double cross-coupling reactions, enabling the synthesis of more complex structures.
The following table provides an expected reactivity comparison in Suzuki-Miyaura and Buchwald-Hartwig reactions. The yields are illustrative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.
| Compound | Suzuki-Miyaura Coupling Reactivity | Buchwald-Hartwig Amination Reactivity | Expected Yield Range |
| This compound | Good, but may require forcing conditions due to steric hindrance. The Boc group prevents N-arylation. | Not applicable (amine is protected). | 60-90% (Suzuki) |
| 4-Bromoaniline | Excellent, serves as a benchmark for comparison.[1] | Good, but can undergo self-coupling or other side reactions. | 70-95% (Suzuki) |
| 4-Bromo-2,6-dimethylaniline | Moderate to good, highly dependent on the choice of ligand to overcome steric hindrance.[5][6] | Challenging due to steric hindrance around the nitrogen atom. | 40-80% (Suzuki) |
| 3,5-Dibromoaniline | Good, allows for selective mono- or di-arylation depending on reaction conditions. | Good, can undergo mono- or di-amination. | 60-90% (mono-Suzuki) |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of bromoanilines with an arylboronic acid.
Materials:
-
Bromoaniline derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or a suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vial, add the bromoaniline derivative, arylboronic acid, Pd(OAc)₂, phosphine ligand, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the dioxane and water.
-
Seal the vial and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of bromoanilines with a primary or secondary amine.
Materials:
-
Bromoaniline derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
A suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add the bromoaniline derivative and the amine.
-
Add toluene and seal the vial.
-
Heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Logical Relationships
To further aid in understanding the synthetic utility and comparative reactivity, the following diagrams illustrate a generalized Suzuki-Miyaura cross-coupling workflow and the expected reactivity trend of the discussed bromoanilines.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Expected reactivity trend of bromoanilines in cross-coupling reactions.
Conclusion
The choice between this compound and other bromoanilines is contingent upon the specific requirements of the synthetic target and the desired reaction pathway.
-
This compound is an ideal substrate for Suzuki-Miyaura coupling when protection of the aniline nitrogen is desired to avoid side reactions and enhance solubility. The steric hindrance from the methyl groups may require optimization of the catalytic system.
-
4-Bromoaniline represents a versatile and highly reactive building block for both C-C and C-N bond formation, though its unprotected nature may lead to competing reactions.[1]
-
4-Bromo-2,6-dimethylaniline presents a significant steric challenge for cross-coupling reactions, often necessitating the use of specialized, bulky phosphine ligands to achieve reasonable yields.[5][6]
-
3,5-Dibromoaniline is a valuable precursor for the synthesis of molecules requiring multiple aryl or amino substituents, allowing for sequential or double functionalization.
By understanding the distinct properties and reactivity profiles of these bromoanilines, researchers can strategically select the most appropriate starting material to streamline their synthetic efforts and successfully achieve their molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. mdpi.com [mdpi.com]
- 4. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]
- 5. Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. boa.unimib.it [boa.unimib.it]
A Comparative Guide to Analytical Methods for Purity Assessment of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. This guide provides an objective comparison of common analytical methods for the purity assessment of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key building block in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are compared, with supporting experimental protocols and data presented for informed decision-making.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, TLC, and GC for the analysis of this compound. The quantitative data presented is representative for the comparison of these techniques and may vary based on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation based on differential migration of components on a solid stationary phase coated on a plate, driven by a liquid mobile phase through capillary action. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. |
| Primary Use | Quantitative analysis of the main component and non-volatile impurities. | Qualitative and semi-quantitative analysis for rapid screening of reaction progress and impurity profiling. | Analysis of volatile and thermally stable impurities, such as residual solvents. Carbamates can be thermally labile, requiring careful method development.[1][2] |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.001% (for volatile impurities) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.5% | ~0.003% (for volatile impurities) |
| **Linearity (R²) ** | >0.999 | Not typically used for precise quantification | >0.995 |
| Precision (RSD%) | < 2% | 10-20% | < 5% |
| Analysis Time | 15-30 minutes | 5-20 minutes | 20-40 minutes |
Potential Impurities
A thorough purity assessment requires consideration of potential impurities that may arise during the synthesis of this compound. These can include:
-
Starting Materials: Unreacted 4-bromo-3,5-dimethylaniline and di-tert-butyl dicarbonate (Boc anhydride).
-
By-products: tert-Butanol (from the decomposition of Boc anhydride).
-
Side-products: Di-protected amine (N,N-bis(tert-butoxycarbonyl)-4-bromo-3,5-dimethylaniline) and potential urea derivatives.
-
Related Substances: Isomeric or other halogenated aniline derivatives present in the starting material.
Experimental Workflow
The general workflow for the purity assessment of a chemical intermediate like this compound is depicted in the following diagram.
Caption: A generalized workflow for the purity assessment of a chemical intermediate.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition (1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring reaction progress and for the qualitative detection of impurities.
-
Plate: Silica gel 60 F254 pre-coated plates.
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v). The ratio may need to be adjusted to achieve optimal separation (Rf of the main spot around 0.3-0.4).
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in a volatile solvent like dichloromethane or ethyl acetate (approx. 1 mL).
-
Application: Spot a small amount of the sample solution onto the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with a suitable reagent (e.g., potassium permanganate stain).
Gas Chromatography (GC)
This method is primarily used for the analysis of residual solvents and other volatile impurities. Due to the thermal lability of many carbamates, direct GC analysis of the main component can be challenging and may require derivatization or the use of a cool on-column inlet.[1][2] For residual solvent analysis, a headspace GC method is typically employed.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Sample Preparation (Headspace): Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) and seal the vial.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 minutes
-
Logical Relationship of Analytical Data
The interplay between these analytical techniques provides a comprehensive purity profile of the target compound.
Caption: Integration of data from multiple analytical techniques for a comprehensive purity assessment.
By employing a combination of these analytical methods, researchers can confidently determine the purity of this compound, ensuring the quality and consistency of their synthetic processes and final products.
References
Unambiguous Structural Determination: A Comparative Guide to the Validation of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key intermediate in various synthetic pathways. While X-ray crystallography is often considered the "gold standard" for providing definitive solid-state structural data, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary and often more readily accessible means of structural elucidation.[1][2]
Comparison of Structural Validation Methods
A multi-faceted approach is typically the most robust strategy for the comprehensive structural confirmation of organic compounds.[1] The choice of analytical technique often depends on the physical state of the sample, the desired level of structural detail, and the available instrumentation.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[3][4] | Single, high-quality crystal (typically >0.1 mm).[4] | Provides unambiguous and absolute structural determination.[3] | Crystal growth can be challenging and time-consuming.[4] Not suitable for amorphous solids or liquids. |
| ¹H and ¹³C NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and number of protons and carbons.[1][5] | Soluble sample in a deuterated solvent. | Non-destructive and provides rich structural information in solution.[1] | Does not provide direct information on bond lengths or angles in the solid state. |
| Infrared (IR) Spectroscopy | Identification of key functional groups present in the molecule.[1] | Solid, liquid, or gas sample. | Rapid and effective for functional group identification.[1] | Provides limited information on the overall molecular framework. |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition; fragmentation patterns can provide structural clues.[1][5] | Small amount of sample, often in solution. | High sensitivity and provides accurate molecular weight.[5] | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. |
Experimental Data Comparison
The following table summarizes the expected experimental data for this compound from each analytical technique.
| Technique | Expected Data for this compound |
| X-ray Crystallography | Crystal system, space group, unit cell dimensions, atomic coordinates for all non-hydrogen atoms, bond lengths (e.g., C-Br, C-N, C=O), and bond angles. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~1.5 (s, 9H, -C(CH₃)₃), δ ~2.3 (s, 6H, Ar-CH₃), δ ~6.5 (s, 1H, NH), δ ~7.2 (s, 2H, Ar-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~20 (Ar-CH₃), δ ~28 (-C(CH₃)₃), δ ~81 (-C(CH₃)₃), δ ~120 (Ar-C-Br), δ ~130 (Ar-CH), δ ~138 (Ar-C-CH₃), δ ~140 (Ar-C-NH), δ ~153 (C=O). |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1700 (C=O stretch), ~1580 (C=C stretch, aromatic), ~1250 (C-N stretch), ~600 (C-Br stretch). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₁₃H₁₈BrNO₂. Characteristic fragmentation pattern showing loss of the tert-butyl group. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth : Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate). The crystal should be of sufficient size and quality, free from significant defects.[4]
-
Data Collection : A selected crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[4][6]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.[4] The atomic positions are refined to best fit the experimental data.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.[7]
-
Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired.[7]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.[7]
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.
-
Data Acquisition : The sample is placed in the IR spectrometer, and the spectrum is recorded over the desired wavelength range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder is also recorded.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : The sample solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system). The molecules are ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio of the ions is measured.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining a molecular structure using single-crystal X-ray crystallography.
Caption: Workflow for X-ray Crystallography.
References
Comparative Reactivity of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized aryl halides is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate in four common palladium-catalyzed cross-coupling reactions: Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. Due to the limited availability of direct comparative studies on this specific substrate, this guide leverages experimental data from closely related analogues, particularly derivatives of 4-bromo-3,5-dimethylaniline, to provide insights into its expected reactivity.
The steric hindrance imparted by the two methyl groups ortho to the bromine atom, combined with the electronic nature of the tert-butoxycarbonyl (Boc) protected amine, significantly influences the substrate's susceptibility to oxidative addition and subsequent coupling. This guide will explore these factors in the context of each reaction type, presenting available quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions involving substrates structurally similar to this compound. It is important to note that direct yield comparisons can be influenced by variations in reaction conditions and the specific coupling partners used.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3,5-dimethylaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | >95 |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 |
| 3 | Unprotected ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle (5) | - | K₃PO₄ | 2-MeTHF | 70 | - | up to 97[1] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | - | Good to Excellent[2] |
| 2 | Aryl Halides | Heterocyclic Amines | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | up to 98[3] |
| 3 | 4-Bromo-3-(trifluoromethyl)aniline | Various amines | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, etc. | NaOtBu, LHMDS | Toluene or Dioxane | 80-110 | 12-24 | Varies |
Table 3: Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ | - | - | - | RT | - | Reasonable[4] |
| 2 | 4-Bromo-2,1,3-benzothiadiazole derivatives | Terminal Alkynes | Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N or i-Pr₂NH | THF, Toluene, or DMF | 40-80 | - | Varies[5] |
| 3 | Challenging Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | - | up to 97[6] |
Table 4: Heck Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | R-C₆H₄Br-p | Styrene | Pd(OAc)₂ (1) | 1a-f (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | Varies[7] |
| 2 | Aryl Bromides | n-Butyl Acrylate | Pd(OAc)₂ | Tri-o-tolylphosphine | Et₃N | DMF/Et₃N | 110 | - | 45[8] |
| 3 | Aryl Bromides | Aliphatic Olefins | Palladacycle phosphine mono-ylide complex (0.01) | - | - | - | 130 | - | Good |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
To a mixture of the aryl bromide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv) in a Schlenk tube is added the solvent (e.g., 1,4-dioxane/water, 4:1). The mixture is degassed by bubbling with argon for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the tube is sealed and heated at the specified temperature with stirring until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the aryl bromide (1.0 equiv), the amine (1.1-1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) are combined under an inert atmosphere. Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to the specified temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
General Protocol for Sonogashira Coupling
A mixture of the aryl bromide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is taken in a Schlenk tube under an inert atmosphere. Anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The reaction mixture is stirred at the indicated temperature until completion (monitored by TLC or LC-MS). The mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Protocol for Heck Coupling
The aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if required) are placed in a reaction vessel. A suitable base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv) and solvent (e.g., DMF, NMP, or an aqueous mixture) are added. The mixture is degassed and heated to the specified temperature. Upon completion of the reaction (monitored by GC-MS or LC-MS), the mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles of the discussed coupling reactions and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
A Spectroscopic Comparison of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate and its closely related structural isomers. Due to the limited availability of published spectroscopic data for the primary compound, this guide presents a combination of experimentally reported data for its key analogues and theoretically predicted data for the title compound. This information is crucial for the unambiguous identification and characterization of these compounds in research and development settings. The guide also outlines general experimental protocols for their synthesis and spectroscopic analysis, alongside a discussion of their potential biological activities.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound (predicted) and two of its isomers, tert-Butyl (4-bromophenyl)carbamate and tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Aromatic Protons (δ, ppm) | -NH Proton (δ, ppm) | Methyl Protons (δ, ppm) | tert-Butyl Protons (δ, ppm) |
| This compound (Predicted) | ~7.1 (s, 2H) | ~6.4 (s, 1H) | ~2.3 (s, 6H) | ~1.51 (s, 9H) |
| tert-Butyl (4-bromophenyl)carbamate[1] | 7.39 (d, J=8Hz, 2H), 7.25 (d, J=8Hz, 2H) | 6.47 (bs, 1H) | N/A | 1.51 (s, 9H) |
| tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate | No data available | No data available | No data available | No data available |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | C=O (δ, ppm) | Aromatic C-Br (δ, ppm) | Aromatic C-N (δ, ppm) | Aromatic C-H (δ, ppm) | Aromatic C-CH₃ (δ, ppm) | Methyl Carbons (δ, ppm) | tert-Butyl C (δ, ppm) | tert-Butyl CH₃ (δ, ppm) |
| This compound (Predicted) | ~152.7 | ~118 | ~137 | ~129 | ~138 | ~20 | ~80.5 | ~28.3 |
| tert-Butyl (4-bromophenyl)carbamate[1] | 152.50 | 115.43 | 137.46 | 131.89, 120.02 | N/A | N/A | 80.92 | 28.31 |
| tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate | No data available | No data available | No data available | No data available | No data available | No data available | No data available | No data available |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) Key Absorptions | Mass Spectrum (m/z) [M]⁺ |
| This compound (Predicted) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1600, ~1500 (aromatic C=C stretch), ~1250, ~1160 (C-O stretch) | Predicted: 313/315 (due to Br isotopes) |
| tert-Butyl (4-bromophenyl)carbamate[1] | No data available | 271/273 (due to Br isotopes) |
| tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate[2][3] | No data available | 313/315 (due to Br isotopes) |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and accurate spectroscopic characterization of these carbamate derivatives.
Synthesis of tert-Butyl Arylcarbamates
A general and effective method for the synthesis of tert-butyl arylcarbamates involves the reaction of an appropriate aniline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base and solvent.
Materials:
-
Substituted aniline (e.g., 4-bromo-3,5-dimethylaniline)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or other suitable base
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve the substituted aniline in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure tert-butyl arylcarbamate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Obtain the full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ or the molecular ion [M]⁺.
Visualizing Workflows and Relationships
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of tert-butyl arylcarbamates.
Caption: General workflow for synthesis and characterization.
Potential Biological Screening Pathway
Substituted phenyl carbamates have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects. The following diagram outlines a potential screening pathway for a newly synthesized carbamate derivative.
References
Comparative Guide to HPLC Analysis for Monitoring the Synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Introduction: The synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds, requires precise monitoring to optimize reaction conditions, maximize yield, and minimize impurities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for real-time tracking of this reaction, offering quantitative insights into the consumption of reactants and the formation of the desired product.[1][2][3]
This guide provides a comprehensive comparison of an optimized Reversed-Phase HPLC (RP-HPLC) method against other common analytical techniques for monitoring the progress of the Boc-protection reaction of 4-bromo-3,5-dimethylaniline. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.
Optimized HPLC Method for Reaction Progress Analysis
A reversed-phase HPLC method is ideally suited for separating the relatively non-polar aromatic compounds involved in this synthesis.[4][5][6] The method below provides excellent resolution between the starting amine and the carbamate product.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% B to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 60% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw 50 µL of the reaction mixture. Quench the reaction by diluting the aliquot into 950 µL of acetonitrile. Vortex thoroughly. If necessary, filter through a 0.45 µm syringe filter before injection.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for monitoring the reaction progress using the described HPLC method.
Quantitative Data Presentation
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material (4-bromo-3,5-dimethylaniline) and the increase in the peak area of the product.
| Time Point | Component | Retention Time (t R , min) | Peak Area (%) | % Conversion |
| t = 0 hr | 4-bromo-3,5-dimethylaniline | 5.8 | 99.5 | 0% |
| Product | - | 0 | ||
| t = 4 hr | 4-bromo-3,5-dimethylaniline | 5.8 | 35.2 | 64.6% |
| Product | 12.3 | 64.6 | ||
| t = 24 hr | 4-bromo-3,5-dimethylaniline | 5.8 | < 1.0 | >99% |
| Product | 12.3 | 99.0 |
Note: Data are representative and may vary based on specific reaction conditions.
Comparison with Alternative Analytical Methods
While HPLC is a robust method for quantitative analysis, other techniques can also be employed for reaction monitoring, each with distinct advantages and limitations.[2][9][10]
| Feature | HPLC-UV | Thin-Layer Chromatography (TLC) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Quantitative analysis, purity check | Qualitative, rapid check | Structural elucidation, quantitation | Molecular weight confirmation, high sensitivity |
| Speed | Moderate (15-30 min/sample) | Fast (<15 min) | Moderate (5-15 min/sample) | Very Fast (<5 min/sample) |
| Cost | High initial cost, moderate running cost | Very Low | Very high initial cost, moderate running cost | High initial cost, moderate running cost |
| Quantitation | Excellent | Semi-quantitative at best[11] | Good (with internal standard) | Good (with internal standard)[12] |
| Structural Info | None (retention time only) | Limited (Rf value) | Excellent, detailed structure | Good (molecular weight, fragmentation) |
| Sample Prep | Dilution, possible filtration | Spotting directly | Dilution in deuterated solvent | Dilution, often direct infusion |
| Automation | Highly automatable[1] | Manual | Possible with autosampler | Highly automatable |
Method Summaries
-
Thin-Layer Chromatography (TLC): TLC is a fast, inexpensive, and simple method for qualitatively monitoring a reaction.[10] By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate), one can visualize the disappearance of the starting material spot and the appearance of the product spot under UV light. It is excellent for a quick check to see if the reaction is proceeding but lacks quantitative accuracy.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis.[2] By taking a small aliquot from the reaction, dissolving it in a deuterated solvent like CDCl₃, and acquiring a spectrum, one can monitor the disappearance of signals corresponding to the starting amine and the appearance of new signals, such as the tert-butyl singlet (around 1.5 ppm) of the product. While highly informative, it requires access to an NMR spectrometer and is less suited for high-throughput automated analysis compared to HPLC.[2][13]
-
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) or analysis via an Atmospheric Solids Analysis Probe (ASAP-MS) can provide near-instantaneous feedback on the presence of reactants and products in a mixture with minimal sample preparation.[12] These methods are extremely sensitive and provide molecular weight information, confirming the identity of the product. However, they can suffer from ionization suppression effects in complex mixtures, potentially complicating quantitative analysis without an appropriate internal standard.[9]
Conclusion
For the diligent monitoring of the synthesis of this compound, RP-HPLC with UV detection offers the best balance of quantitative accuracy, reliability, and automation capability, making it the preferred method for process development and quality control in a research or industrial setting. For rapid, qualitative checks where precision is not the primary concern, TLC remains an invaluable, cost-effective tool. NMR and MS serve as powerful complementary techniques, offering definitive structural confirmation and high sensitivity, respectively, which are crucial during initial route scouting and for "deep-dive" mechanistic studies.
References
- 1. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 8. epa.gov [epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate, a solid organic compound. The following procedural guidance is based on safety data for structurally similar compounds and general best practices for laboratory chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must have side shields to protect from splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect skin and personal clothing.[2] |
| Respiratory | Dust Mask or Respirator | Use in poorly ventilated areas or when generating dust. A NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe Shoes | Impervious, closed-toe shoes should be worn to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is crucial for minimizing risks in a laboratory setting.
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.
-
If any material is spilled, clean it up immediately following the spill response protocol.
-
-
In Use :
-
Post-Handling :
-
Clean all equipment used for handling the compound.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands and arms with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : This compound should be treated as a halogenated organic waste.
-
Container Management :
-
Collect all waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal :
-
Dispose of the chemical waste through your institution's hazardous waste program.
-
Do not pour down the drain or discard in regular trash.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling the Compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




